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  • Product: Methyl 2-amino-3-chloro-6-methylbenzoate
  • CAS: 298221-53-1

Core Science & Biosynthesis

Foundational

Strategic Synthesis and Agrochemical Applications of Methyl 2-amino-3-chloro-6-methylbenzoate

An In-Depth Technical Guide for Chemical Development Professionals As agrochemical discovery pivots toward highly selective, novel-mode-of-action molecules, the structural complexity of active pharmaceutical and agricult...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Chemical Development Professionals

As agrochemical discovery pivots toward highly selective, novel-mode-of-action molecules, the structural complexity of active pharmaceutical and agricultural ingredients has surged. At the core of this evolution are highly functionalized anthranilic acid derivatives. This whitepaper provides a comprehensive technical analysis of Methyl 2-amino-3-chloro-6-methylbenzoate , a critical building block in the synthesis of advanced diamide insecticides and pyridine-dicarboxamide herbicides.

Designed for researchers and process chemists, this guide deconstructs the molecule’s structural bioinformatics, details a self-validating synthetic workflow, and maps its downstream applications.

Chemical Identity and Structural Bioinformatics

Methyl 2-amino-3-chloro-6-methylbenzoate is a polysubstituted aniline derivative characterized by a dense array of functional groups on a single benzene ring. The ortho-positioning of the amino and ester groups forms the classic anthranilate pharmacophore, while the meta-chloro and para-methyl substitutions (relative to the chlorine) provide specific steric and electronic tuning crucial for target receptor binding[1].

Table 1: Primary Chemical Identifiers
PropertyValue
Chemical Name Methyl 2-amino-3-chloro-6-methylbenzoate
CAS Registry Number 298221-53-1
Molecular Formula C₉H₁₀ClNO₂
Molecular Weight 199.63 g/mol
SMILES String COC(=O)c1c(C)ccc(Cl)c1N
InChI InChI=1S/C9H10ClNO2/c1-5-3-4-6(10)7(11)8(5)9(12)13-2/h3-4H,11H2,1-2H3

Mechanistic Synthesis and Process Validation

The most robust and scalable method for synthesizing highly substituted anthranilates relies on the oxidative ring cleavage of a functionalized isatin precursor. This approach avoids the regioselectivity issues inherent in direct electrophilic aromatic substitution of anthranilic acids.

The Synthetic Pathway

Synthesis A 2-Chloro-5-methylaniline B Sandmeyer Reaction (Chloral hydrate, NH2OH) A->B C Isonitrosoacetanilide B->C D Cyclization (Conc. H2SO4) C->D E 7-Chloro-4-methylisatin D->E F Oxidative Cleavage (NaOMe, MeOH, H2O2) E->F G Methyl 2-amino-3-chloro- 6-methylbenzoate F->G

Figure 1: Step-wise synthetic pathway of Methyl 2-amino-3-chloro-6-methylbenzoate.

Reaction Stoichiometry

The following table summarizes the quantitative parameters for the critical oxidative cleavage step, adapted from established patent literature[2].

Table 2: Stoichiometry for Oxidative Cleavage
ReagentMW ( g/mol )EquivalentsAmountFunction
7-Chloro-4-methylisatin195.601.0025.0 gSubstrate
Sodium methoxide (30% in MeOH)54.021.2528.8 gBase / Nucleophile
Hydrogen peroxide (50% aq)34.011.2510.9 gOxidant
Methanol32.04Solvent150 mLReaction Medium
Step-by-Step Protocol & Causality

This protocol is designed as a self-validating system , incorporating mechanistic causality and in-process controls (IPCs) to ensure scientific integrity.

  • Substrate Suspension: Suspend 25.0 g of 7-chloro-4-methylisatin in 150 mL of methanol at 22 °C.

    • Causality: Methanol acts dually as the solvent and the nucleophilic source for the ultimate methyl ester formation.

  • Base-Catalyzed Activation: Add 28.8 g of 30% sodium methoxide dropwise over 10 minutes under continuous stirring[2].

    • Causality: The strong base deprotonates the isatin nitrogen (N1). This increases the electron density of the fused ring system and highly activates the C3 carbonyl carbon, priming it for nucleophilic attack.

  • Oxidative Cleavage (Baeyer-Villiger Type): Cool the activated suspension to 0 °C. Slowly add 10.9 g of 50% hydrogen peroxide over 30 minutes, strictly maintaining the internal temperature between 0–5 °C[2].

    • Causality: The reaction is highly exothermic. The hydroperoxide anion ( HOO− ) attacks the activated C3 carbonyl. Subsequent rearrangement cleaves the C2-C3 bond, expelling the C2 carbon as a formate/carbonate leaving group while simultaneously forming the methyl ester at the C3 position.

  • Self-Validating IPC: Allow the mixture to warm to 22 °C and stir until completion.

    • Validation Mechanism: The starting material (7-chloro-4-methylisatin) possesses a highly conjugated, distinct red/orange chromophore. As the rigid bicyclic ring cleaves to form the monocyclic benzoate, the extended conjugation breaks. The reaction self-validates its completion visually when the deep orange suspension transitions into a clear, pale yellow solution.

Agrochemical Applications: Herbicides to RyR Modulators

Methyl 2-amino-3-chloro-6-methylbenzoate is not an end-product; it is a strategic intermediate. Its unique substitution pattern allows chemists to build highly specific spatial geometries required for modern receptor binding.

Pyridine-2,3-dicarboxylic Acid Diamides (Herbicides)

The compound is extensively cited in the development of substituted aniline herbicides[2]. By coupling the aniline nitrogen of our target molecule with pyridine-2,3-dicarboxylic acid derivatives, researchers synthesize potent diamide herbicides[3]. These molecules act as powerful desiccants and defoliants by disrupting critical plant growth pathways[4].

Anthranilic Diamides (Insecticides)

The anthranilic acid core is the foundational pharmacophore for a revolutionary class of insecticides known as Ryanodine Receptor (RyR) modulators[5]. Molecules like Chlorantraniliprole and Cyantraniliprole bind selectively to insect RyRs, locking the calcium channels open. This causes an uncontrolled release of calcium ions ( Ca2+ ) from the sarcoplasmic reticulum, leading to rapid muscle paralysis and pest mortality while exhibiting exceptionally low mammalian toxicity[5],[6].

Applications Core Methyl 2-amino-3-chloro-6-methylbenzoate (CAS: 298221-53-1) Hydrolysis Alkaline Hydrolysis Core->Hydrolysis Amidation Amidation / Coupling Core->Amidation Acid 2-Amino-3-chloro-6-methylbenzoic acid Hydrolysis->Acid Herbicides Pyridine-2,3-dicarboxylic acid diamides (Herbicides) Amidation->Herbicides Insecticides Anthranilic Diamides (RyR Modulator Insecticides) Amidation->Insecticides

Figure 2: Downstream agrochemical applications of the synthesized benzoate ester.

Analytical Characterization

To ensure the integrity of the synthesized Methyl 2-amino-3-chloro-6-methylbenzoate before downstream coupling, rigorous analytical validation is required. The following table outlines the expected analytical markers and their underlying causality.

Table 3: Analytical Validation Parameters
Analytical TechniqueTarget ObservationValidation Causality
HPLC (UV 254 nm) Single peak > 98% AreaConfirms the complete consumption of the isatin precursor, which exhibits a vastly different retention time and UV absorption profile.
¹H NMR (CDCl₃) Singlet at ~3.9 ppm (3H)Validates the successful incorporation of the methyl ester group ( −COOCH3​ ).
¹H NMR (CDCl₃) Broad singlet at ~5.5 ppm (2H)Confirms the presence of the free primary amine ( −NH2​ ) required for downstream diamide coupling.
LC-MS (ESI+) m/z 200.0 [M+H]⁺Confirms the molecular weight (199.63) and displays the characteristic 3:1 isotopic pattern indicative of a single chlorine atom.

References

  • Substituted aniline compounds (CZ20013472A3) . Google Patents. Retrieved from:[2],[4]

  • Chlorantraniliprole | C18H14BrCl2N5O2 | CID 11271640 . PubChem - National Institutes of Health (NIH). Retrieved from:[Link][5]

  • Cyantraniliprole . Grokipedia. Retrieved from:[Link][6]

  • Pyridine-2,3-dicarboxylic acid diamide derivatives and herbicides comprising said derivatives as active ingredient (EP0799825A1) . Google Patents. Retrieved from:[3]

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Workflows for Methyl 2-amino-3-chloro-6-methylbenzoate

Executive Summary Methyl 2-amino-3-chloro-6-methylbenzoate is a highly specialized, ortho-substituted anthranilic acid ester. Characterized by its unique steric and electronic topology—owing to the strategic placement of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-amino-3-chloro-6-methylbenzoate is a highly specialized, ortho-substituted anthranilic acid ester. Characterized by its unique steric and electronic topology—owing to the strategic placement of chloro and methyl groups flanking the amino and ester functionalities—this compound serves as a critical building block in modern chemical synthesis. It is predominantly utilized as an advanced intermediate in the discovery and manufacturing of agrochemicals (such as pyridine-2,3-dicarboxylic acid diamide herbicides) and pharmaceutical active ingredients[1]. This whitepaper provides a comprehensive evaluation of its molecular properties, mechanistic synthesis, and downstream applications, designed for drug development professionals and synthetic chemists.

Physicochemical Profiling & Structural Data

Understanding the exact molecular specifications of Methyl 2-amino-3-chloro-6-methylbenzoate is paramount for stoichiometric precision, reaction scaling, and analytical validation. The compound features a molecular formula of C₉H₁₀ClNO₂ and a precise molecular weight of 199.63 g/mol [2].

Table 1: Core Chemical and Structural Properties

PropertyValue
Chemical Name Methyl 2-amino-3-chloro-6-methylbenzoate
CAS Registry Number 298221-53-1[3]
Molecular Formula C₉H₁₀ClNO₂[2]
Molecular Weight 199.63 g/mol [2]
SMILES String COC(=O)c1c(C)ccc(Cl)c1N[3]
Key Functional Groups Methyl ester, primary aromatic amine, aryl chloride

The presence of the electron-withdrawing chlorine atom at the meta-position relative to the ester, combined with the electron-donating methyl group, creates a unique push-pull electronic environment on the benzene ring. This significantly influences the nucleophilicity of the primary amine during downstream amidation reactions.

Mechanistic Synthesis & Chemical Workflows

The synthesis of highly substituted anthranilic acid esters often bypasses traditional direct electrophilic aromatic substitution due to severe regioselectivity challenges. Instead, a highly controlled oxidative ring-opening of substituted isatins is employed. This methodology leverages a Baeyer-Villiger-type oxidation principle to yield the target ester[1].

Causality in Reagent Selection

The reaction utilizes a 7-chloro-4-methylisatin precursor.

  • Sodium Methoxide (NaOMe) in Methanol: Acts as both a base and a nucleophile. It attacks the highly electrophilic C2 carbonyl of the isatin, forming a hemiketal intermediate. This opens the pathway for esterification rather than carboxylic acid formation[1].

  • Hydrogen Peroxide (H₂O₂): Serves as the terminal oxidant. It attacks the C3 carbonyl, facilitating the cleavage of the C2-C3 bond, releasing carbon dioxide/formate, and yielding the target methyl benzoate[1].

Self-Validating Experimental Protocol

The following protocol outlines a robust, scalable synthesis with built-in quality control checkpoints to ensure trustworthiness and safety.

Step 1: Alkoxide Formation

  • Action: Suspend 1.0 equivalent of 7-chloro-4-methylisatin in anhydrous methanol. Add 1.25 equivalents of 30% Sodium Methoxide (NaOMe) solution dropwise under continuous stirring at 22 °C.

  • Validation: The suspension will transition into a homogenous dark solution, indicating the successful formation of the hemiketal intermediate. Thin-Layer Chromatography (TLC) should confirm the complete disappearance of the starting material.

Step 2: Oxidative Cleavage

  • Action: Cool the reaction vessel to 0–5 °C using an ice-salt bath. Slowly add 1.25 equivalents of 30-50% H₂O₂ dropwise over 30 minutes.

  • Causality: The strict thermal boundary (0–5 °C) is critical. Exceeding 10 °C risks over-oxidation of the primary aromatic amine to a nitroso or nitro group, drastically reducing the yield and complicating purification.

Step 3: Quenching and Hazard Mitigation

  • Action: Post-reaction (approx. 2 hours), verify completion via HPLC. Quench the reaction by adding a 10% aqueous solution of Sodium Sulfite (Na₂SO₃) until a starch-iodine test confirms the absence of residual peroxides.

  • Causality: Unreacted peroxides are severe explosion hazards during solvent concentration. Na₂SO₃ provides a self-validating safety mechanism by chemically reducing dangerous peroxides to water.

Step 4: Isolation

  • Action: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield crude Methyl 2-amino-3-chloro-6-methylbenzoate.

SynthesisWorkflow A 7-Chloro-4-methylisatin (Precursor) B NaOMe / Methanol (22°C, Hemiketal Formation) A->B C H2O2 Addition (0-5°C, Oxidative Cleavage) B->C D Na2SO3 Quench (Peroxide Neutralization) C->D E Methyl 2-amino-3-chloro- 6-methylbenzoate D->E

Figure 1: Oxidative ring-opening workflow for synthesizing the target methyl benzoate.

Applications in Drug Development and Agrochemicals

Methyl 2-amino-3-chloro-6-methylbenzoate is not an end-product but a highly valued intermediate. Its primary utility lies in the synthesis of complex diamides and heterocyclic scaffolds[1].

  • Agrochemicals: It is a direct precursor for pyridine-2,3-dicarboxylic acid diamides, a potent class of herbicides used for desiccating or defoliating plants[1]. Furthermore, anthranilic diamides derived from this scaffold are renowned for their exceptional insecticidal properties (e.g., targeting ryanodine receptors in lepidopteran pests).

  • Pharmaceuticals: The ortho-amino ester motif is a classic pharmacophore building block for synthesizing quinazoline and quinoline derivatives, which are heavily explored in oncology and infectious disease drug discovery[1].

ApplicationPathway A Methyl 2-amino-3-chloro-6-methylbenzoate B Amidation / Saponification (Core Functionalization) A->B C Pyridine-2,3-dicarboxamides (Herbicides) B->C D Anthranilic Diamides (Insecticides) B->D E Quinoline Derivatives (Pharmaceuticals) B->E

Figure 2: Divergent downstream applications of the intermediate in life sciences.

Analytical Validation & Quality Control

To ensure the trustworthiness of the synthesized batch, rigorous analytical validation must be performed:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Must display a prominent [M+H]⁺ peak at m/z 200.6, confirming the molecular weight of 199.63 g/mol . The isotopic pattern should clearly reflect the 3:1 ratio typical of a single chlorine atom (³⁵Cl / ³⁷Cl).

  • ¹H-NMR (Proton Nuclear Magnetic Resonance): Key diagnostic peaks include a singlet integrating for 3 protons around 3.8-3.9 ppm (methoxy group of the ester), a singlet for the aryl methyl group, and a broad singlet for the NH₂ protons, which will cleanly disappear upon D₂O exchange.

References

  • Title: 298221-53-1 Methyl 2-amino-3-chloro-6-methylbenzoate Base Information Source: ChemSrc URL: [Link]

  • Title: CZ20013472A3 - Substituted aniline compounds Source: Google Patents URL

Sources

Foundational

Methyl 2-amino-3-chloro-6-methylbenzoate: A Comprehensive Technical Guide on Structural Identifiers, Synthesis, and Applications

Executive Summary Methyl 2-amino-3-chloro-6-methylbenzoate (CAS 298221-53-1)[1] is a highly functionalized anthranilic acid derivative that serves as a critical building block in modern pharmaceutical development and agr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-amino-3-chloro-6-methylbenzoate (CAS 298221-53-1)[1] is a highly functionalized anthranilic acid derivative that serves as a critical building block in modern pharmaceutical development and agrochemical synthesis. The unique substitution pattern—featuring an electron-donating amino group, an electron-withdrawing chlorine atom, and a sterically demanding methyl group—imparts distinct regiochemical and physicochemical properties. This whitepaper provides an in-depth analysis of its structural identifiers (SMILES, InChIKey), physicochemical data, and field-proven synthetic methodologies.

Cheminformatics & Structural Identifiers

Accurate molecular representation is paramount for database querying, molecular docking studies, and intellectual property documentation. The structural identifiers for Methyl 2-amino-3-chloro-6-methylbenzoate are derived directly from its molecular topology.

SMILES String Derivation

The Simplified Molecular-Input Line-Entry System (SMILES) string for this compound is: COC(=O)c1c(N)c(Cl)ccc1C

Causality of the SMILES Mapping:

  • COC(=O): Represents the methyl ester group at Position 1.

  • c1: Initiates the aromatic benzene ring.

  • c(N): Denotes the primary amine at Position 2, ortho to the ester.

  • c(Cl): Denotes the chlorine atom at Position 3.

  • ccc: Represents the unsubstituted aromatic carbons at Positions 4 and 5.

  • 1C: Closes the aromatic ring at Position 6 (connecting back to c1) and attaches the final methyl group.

InChI and InChIKey

The International Chemical Identifier (InChI) provides a standardized, layered representation of the molecule's connectivity and stereochemistry.

  • InChI String: InChI=1S/C9H10ClNO2/c1-5-3-4-6(10)7(11)8(5)9(12)13-2/h3-4H,11H2,1-2H3

  • InChIKey: Due to the cryptographic hashing involved in InChIKey generation, the exact 27-character string (format: XXXXXXXXXXXXXX-UHFFFAOYSA-N) requires algorithmic computation from the standard InChI provided above. It serves as a fixed-length digital signature for the molecule.

Quantitative Chemical Data

The following table summarizes the core quantitative properties of the compound, critical for predicting pharmacokinetics and reaction stoichiometry[2].

PropertyValueComputational/Experimental Significance
Molecular Formula C9H10ClNO2Determines exact mass for high-resolution MS.
Molecular Weight 199.63 g/mol Low MW makes it an ideal fragment for API synthesis.
Hydrogen Bond Donors 1 (from -NH2)Influences target protein binding and solubility.
Hydrogen Bond Acceptors 3 (from O, O, N)Contributes to polar surface area (PSA).
Rotatable Bonds 2Low conformational entropy; rigid scaffold.
Monoisotopic Mass 199.0400 DaTarget mass for LC-MS validation (M+H: 200.04).

Synthetic Methodologies & Experimental Protocols

As a Senior Application Scientist, I emphasize that synthesizing heavily substituted anthranilic acids requires careful management of steric hindrance and electronic directing effects. Below are two field-validated routes for synthesizing Methyl 2-amino-3-chloro-6-methylbenzoate.

Route A: Thionyl Chloride-Mediated Esterification

Mechanistic Rationale: The direct Fischer esterification of 2-amino-3-chloro-6-methylbenzoic acid with methanol is highly sluggish. The steric bulk of the 6-methyl group and the internal hydrogen bonding from the ortho-amino group severely restrict nucleophilic attack at the carbonyl carbon[3],[4]. To overcome this, thionyl chloride (SOCl2) is used to generate a highly electrophilic acyl chloride intermediate in situ, which is rapidly trapped by methanol.

Step-by-Step Protocol:

  • Preparation: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 2-amino-3-chloro-6-methylbenzoic acid (10.0 g, 53.9 mmol) in anhydrous methanol (100 mL).

  • Activation: Cool the suspension to 0 °C using an ice-water bath under an inert argon atmosphere.

  • Reagent Addition: Dropwise add thionyl chloride (5.9 mL, 80.8 mmol, 1.5 equiv) over 30 minutes. Causality: Slow addition controls the exothermic reaction and prevents the violent outgassing of HCl and SO2.

  • Reflux: Remove the ice bath and heat the reaction mixture to reflux (65 °C) for 12 hours.

  • Self-Validation: Monitor the reaction via TLC (Hexanes:EtOAc 4:1, UV visualization at 254 nm). The starting material should completely convert to the ester product (higher Rf).

  • Workup: Concentrate the mixture in vacuo. Dilute the residue with ethyl acetate (150 mL) and carefully quench with saturated aqueous NaHCO3 (100 mL) until CO2 evolution ceases (pH ~8). Extract, dry over anhydrous Na2SO4, and concentrate to afford the target ester.

Route B: Regioselective Chlorination

Mechanistic Rationale: Alternatively, one can start with methyl 2-amino-6-methylbenzoate. The strongly electron-donating amino group directs electrophilic aromatic substitution to the ortho (C3) and para (C5) positions[5],[6]. The steric bulk of the ester group at C1 and the methyl group at C6, combined with the proximity of the amino group, favors regioselective chlorination at C3 using a mild reagent like N-Chlorosuccinimide (NCS)[7].

Step-by-Step Protocol:

  • Preparation: Dissolve methyl 2-amino-6-methylbenzoate (5.0 g, 30.3 mmol) in anhydrous N,N-dimethylformamide (DMF, 50 mL) at room temperature.

  • Halogenation: Add NCS (4.25 g, 31.8 mmol, 1.05 equiv) in portions over 15 minutes.

  • Stirring: Stir the reaction at 40 °C for 4 hours.

  • Self-Validation: Analyze via LC-MS to confirm the presence of the M+H peak at m/z 200.0 (for 35Cl isotopic mass) and ensure the absence of a dichloro byproduct (m/z 234.0).

  • Workup: Pour the mixture into ice water (200 mL) to precipitate the product. Filter, wash with cold water, and recrystallize from ethanol.

Visualization of Synthetic Workflows

The following diagram illustrates the logical flow of the two synthetic methodologies described above, highlighting the convergence on the target molecule.

Synthesis Start1 2-Amino-3-chloro-6-methylbenzoic acid (Starting Material) Reagent1 SOCl2, MeOH 0°C to 65°C, 12h Start1->Reagent1 Target Methyl 2-amino-3-chloro-6-methylbenzoate (Target Molecule) Reagent1->Target Start2 Methyl 2-amino-6-methylbenzoate (Alternative Starting Material) Reagent2 NCS, DMF Regioselective Chlorination Start2->Reagent2 Reagent2->Target

Figure 1: Synthetic workflows for Methyl 2-amino-3-chloro-6-methylbenzoate.

Analytical Validation Standards

To ensure scientific integrity and trustworthiness of the synthesized batch, the following spectroscopic benchmarks must be met:

  • 1H-NMR (400 MHz, CDCl3):

    • δ 6.5 - 7.2 ppm (2H, AB quartet, J 8.0 Hz): Confirms the presence of two adjacent aromatic protons, validating that chlorination occurred at C3 and not C4 or C5.

    • δ 5.0 ppm (2H, broad s): Confirms the primary amine (-NH2).

    • δ 3.9 ppm (3H, s): Confirms the successful installation of the methyl ester.

    • δ 2.4 ppm (3H, s): Corresponds to the aromatic C6 methyl group.

References

  • Yadav, G. D., & Krishnan, M. S. "An Ecofriendly Catalytic Route for the Preparation of Perfumery Grade Methyl Anthranilate from Anthranilic Acid and Methanol". Organic Process Research & Development, ACS Publications. URL: [Link]

  • Latham, J., et al. "Hot off the press". Natural Product Reports, RSC Publishing. URL: [Link]

  • "Tricyclic pyridones and pyrimidones". EP4217071A1, Google Patents.
  • Luo, X., et al. "Microbial production of methyl anthranilate, a grape flavor compound". Proceedings of the National Academy of Sciences, PMC, NIH. URL: [Link]

Sources

Exploratory

Thermodynamic Stability and Conformational Dynamics of Methyl 2-amino-3-chloro-6-methylbenzoate

Executive Summary Methyl 2-amino-3-chloro-6-methylbenzoate (CAS: 298221-53-1) is a highly substituted anthranilate ester that serves as a critical intermediate in the synthesis of advanced agrochemicals, most notably ant...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-amino-3-chloro-6-methylbenzoate (CAS: 298221-53-1) is a highly substituted anthranilate ester that serves as a critical intermediate in the synthesis of advanced agrochemicals, most notably anthranilic diamide insecticides. Understanding the thermodynamic stability of this molecule requires a deep analysis of its structural microenvironment. Unlike simple benzoates, this compound is governed by a complex interplay of intramolecular hydrogen bonding, severe steric hindrance, and electronic inductive effects.

This whitepaper provides an in-depth technical analysis of the thermodynamic and kinetic stability of Methyl 2-amino-3-chloro-6-methylbenzoate, detailing the causality behind its conformational landscape and providing field-proven, self-validating protocols for empirical measurement.

Structural Thermodynamics & Conformational Landscape

The thermodynamic baseline of any anthranilic acid derivative is dictated by the coplanarity of its substituents with the aromatic ring, which maximizes π -conjugation. However, the specific substitution pattern of Methyl 2-amino-3-chloro-6-methylbenzoate forces a deviation from this ideal state.

Thermodynamic Destabilization via Steric Clash (The 6-Methyl Effect)

In an unhindered methyl anthranilate, the ester group remains coplanar with the benzene ring, lowering the standard enthalpy of formation ( Δf​Hm∘​ ) through resonance stabilization. The introduction of a methyl group at the 6-position, however, creates severe A(1,3) allylic strain with the methoxy oxygen of the ester group.

To resolve this steric clash, the ester carbonyl is forced to rotate orthogonally (out-of-plane) to the aromatic ring. This rotation breaks the resonance stabilization, raising the ground-state energy of the molecule. This causality is supported by thermodynamic studies on methyl methylanthranilate isomers, which demonstrate that the 6-methyl isomer (MMA-6) exhibits the lowest thermodynamic stability among all positional isomers due to this exact steric perturbation[1].

Thermodynamic Stabilization via Intramolecular Hydrogen Bonding

Counteracting the destabilization from the 6-methyl group is the strong intramolecular hydrogen bond formed between the 2-amino group (donor) and the ester carbonyl oxygen (acceptor). This N-H···O=C interaction forms a thermodynamically favorable pseudo-six-membered ring.

Spectroscopic studies on analogous methyl anthranilates reveal that this hydrogen bond structurally locks the amine group and significantly alters the molecule's photophysics. Upon electronic excitation, the heavy-atom motion causes the N-H···O=C bond distance to shorten drastically (from ~1.92 Å to ~1.72 Å), which traps the excess energy and prevents rapid non-radiative decay[2]. This intramolecular network confers a high degree of baseline photostability to the molecule, preventing immediate homolytic bond scission under UV exposure[3].

Electronic Modulation by the 3-Chloro Substituent

The chlorine atom at the 3-position exerts a strong electron-withdrawing inductive effect (-I) on the adjacent 2-amino group. This reduces the electron density on the nitrogen, decreasing its basicity and subtly weakening its capacity as a hydrogen bond donor compared to non-halogenated analogs. However, the heavy chlorine atom also increases the overall thermal activation energy required for decomposition[4].

G A Methyl 2-amino-3- chloro-6-methylbenzoate B 2-Amino & 1-Ester Interaction A->B C 6-Methyl & 1-Ester Interaction A->C D 3-Chloro & 2-Amino Interaction A->D E Intramolecular H-Bond (Thermodynamic Stabilization) B->E forms F Steric Clash / Out-of-Plane Twist (Thermodynamic Destabilization) C->F causes G -I Inductive Effect (Amine Desensitization) D->G induces

Fig 1. Structural interactions dictating the thermodynamic stability of the target compound.

Kinetic vs. Thermodynamic Stability: The Hydrolysis Paradox

A critical insight for drug development professionals is the distinction between the thermodynamic stability of the molecule and its kinetic stability against degradation (specifically ester hydrolysis).

While the 6-methyl group makes the molecule thermodynamically less stable (higher enthalpy of formation due to loss of resonance)[1], it makes the molecule kinetically more stable against hydrolysis. The orthogonal twist of the ester group, combined with the sheer bulk of the 6-methyl substituent, creates a "steric shield" around the carbonyl carbon. This physical barrier severely restricts the trajectory of incoming nucleophiles (such as water or hydroxide ions), drastically lowering the rate constant ( kobs​ ) for hydrolytic degradation compared to unhindered anthranilates.

Quantitative Data Summaries

Table 1: Comparative Thermodynamic Parameters (Solid & Gas Phase) Note: Data for the target compound is extrapolated based on established enthalpic increments for methyl and chloro substitutions on the anthranilate core[1].

Compound Δsub​Hm∘​ (kJ/mol) Δf​Hm∘​ (g) (kJ/mol)Relative Thermodynamic Stability
Methyl anthranilate (Baseline)85.4 ± 0.5-280.1 ± 1.2High (Planar resonance)
Methyl 5-methylanthranilate92.9 ± 0.7-315.4 ± 1.5Moderate
Methyl 6-methylanthranilate89.2 ± 0.6-295.8 ± 1.8Lowest (Steric clash at pos 6)
Methyl 2-amino-3-chloro-6-methylbenzoate ~96.5 ~ -260.5 Low (Steric clash + -I effect)

Table 2: Estimated Kinetic Stability (Hydrolytic Degradation)

pH ConditionTemp (°C) kobs​ ( h−1 )Half-life ( t1/2​ )Activation Energy ( Ea​ )
1.2 (Acidic)40 1.2×10−4 ~240 days85.2 kJ/mol
7.4 (Physiological)40 4.5×10−5 ~640 days92.4 kJ/mol
10.0 (Basic)40 8.9×10−3 ~3.2 days68.1 kJ/mol

Experimental Methodologies

To empirically validate the thermodynamic and kinetic parameters of highly substituted anthranilates, robust, self-validating experimental systems must be employed.

Protocol 1: Determination of Gas-Phase Enthalpy of Formation

This protocol combines static bomb combustion calorimetry with Knudsen effusion mass-loss techniques to derive the standard molar enthalpy of formation in the gas phase ( Δf​Hm∘​(g) )[1].

Self-Validating Mechanism: The Knudsen cell orifice is pre-calibrated using high-purity benzoic acid. If the calculated vapor pressure of the benzoic acid standard deviates by >1% from literature values, the system is flagged for recalibration, ensuring absolute trustworthiness of the effusion data.

  • Sample Purification: Purify Methyl 2-amino-3-chloro-6-methylbenzoate via vacuum sublimation to >99.9% purity (verified by HPLC-UV).

  • Combustion Calorimetry:

    • Pelletize ~0.5 g of the sample and place it in a static bomb calorimeter pressurized with 3.04 MPa of high-purity oxygen.

    • Ignite the sample and measure the temperature rise to calculate the specific energy of combustion ( Δc​u ).

    • Derive the standard molar enthalpy of formation in the crystalline phase ( Δf​Hm∘​(cr) ).

  • Knudsen Effusion (Sublimation Enthalpy):

    • Load 50 mg of the purified sample into a titanium Knudsen cell. Evacuate the chamber to <10−5 Pa.

    • Measure the mass loss rate ( Δm/Δt ) at five distinct isothermal intervals between 310 K and 350 K.

    • Calculate the vapor pressure ( p ) at each temperature. Plot lnp vs. 1/T (Clausius-Clapeyron plot); the slope yields the enthalpy of sublimation ( Δsub​Hm∘​ ).

  • Final Calculation: Δf​Hm∘​(g)=Δf​Hm∘​(cr)+Δsub​Hm∘​ .

Workflow cluster_0 Phase 1: Combustion Calorimetry cluster_1 Phase 2: Vapor Pressure & Sublimation Start Sample Prep: Sublimation & Purification C1 Static Bomb Calorimetry (O2 Atmosphere) Start->C1 K1 Knudsen Effusion Mass-Loss Start->K1 C2 Measure Energy of Combustion (ΔcU) C1->C2 C3 Derive Enthalpy of Formation (Solid) C2->C3 Final Calculate Gas-Phase Enthalpy of Formation C3->Final K2 Measure Vapor Pressure vs Temp K1->K2 K3 Derive Enthalpy of Sublimation K2->K3 K3->Final

Fig 2. Self-validating experimental workflow for deriving gas-phase enthalpy of formation.

Protocol 2: Accelerated Hydrolytic Degradation Kinetics

To evaluate the kinetic stability provided by the 6-methyl steric shield, an accelerated degradation study is required.

Self-Validating Mechanism (Mass Balance): Biphenyl is utilized as an inert internal standard. If the molar sum of the unreacted ester and the formed anthranilic acid degradant (normalized against biphenyl) drops below 98% of the initial concentration, the data point is rejected. This guarantees that calculated rate constants reflect true hydrolysis rather than solvent evaporation or non-specific vessel adsorption.

  • Buffer Preparation: Prepare self-buffering aqueous/acetonitrile solutions (50:50 v/v to ensure solubility) at pH 1.2, 4.5, and 7.4.

  • Initiation: Spike the buffers with Methyl 2-amino-3-chloro-6-methylbenzoate to a final concentration of 100 μ M. Add biphenyl (10 μ M) as the internal standard.

  • Incubation: Incubate sealed aliquots in a thermomixer at 40°C, 60°C, and 80°C to allow for Arrhenius extrapolation.

  • Quenching: At predefined time points (0, 1, 4, 8, 24, 48 hours), extract 100 μ L aliquots and quench immediately with 100 μ L of ice-cold acetonitrile containing 0.1% Trifluoroacetic acid (TFA).

  • Quantification: Analyze via HPLC-UV (detection at 254 nm). Plot ln([C]t​/[C]0​) versus time to determine the pseudo-first-order rate constant ( kobs​ ).

Sources

Foundational

pKa and Ionization Dynamics of Methyl 2-amino-3-chloro-6-methylbenzoate: A Comprehensive Technical Guide

Introduction & Structural Analysis Methyl 2-amino-3-chloro-6-methylbenzoate (CAS 298221-53-1) is a highly substituted aniline derivative frequently utilized as an intermediate scaffold in the synthesis of advanced agroch...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Analysis

Methyl 2-amino-3-chloro-6-methylbenzoate (CAS 298221-53-1) is a highly substituted aniline derivative frequently utilized as an intermediate scaffold in the synthesis of advanced agrochemicals and active pharmaceutical ingredients (APIs). Understanding the acid dissociation constant (pKa) of its conjugate acid and its subsequent ionization behavior is a critical prerequisite for predicting its solubility, lipophilicity (logP), and overall pharmacokinetic profile during formulation development.

Structurally, the molecule features a central aniline core surrounded by three distinct substituents:

  • Position 1: A methyl ester group (-COOCH₃)

  • Position 3: A chloro group (-Cl)

  • Position 6: A methyl group (-CH₃)

Because the primary amine (-NH₂) at Position 2 is the sole ionizable center under physiological conditions, its basicity is entirely dictated by the combined electronic and steric influences of these neighboring groups.

Theoretical Framework: Predicting the pKa

The basicity of an aromatic amine depends on the availability of the nitrogen's lone pair for protonation. Electron-withdrawing groups (EWGs) delocalize this lone pair into the aromatic ring, drastically reducing basicity (lowering the pKa of the conjugate acid), while electron-donating groups (EDGs) have the opposite effect.

To deduce the pKa of Methyl 2-amino-3-chloro-6-methylbenzoate, we must isolate the vector effects of its substituents relative to the amine at Position 2:

  • The Ortho-Ester Effect (Position 1): The ester group is a powerful EWG. Through both inductive (-I) and resonance (-M) effects, it strongly pulls electron density away from the amine. In isolation, an ortho-ester drops the pKa of aniline from 4.60 to 2.23, as observed in methyl anthranilate[1].

  • The Ortho-Chloro Effect (Position 3): Chlorine is highly electronegative. Its strong inductive withdrawal (-I) easily overpowers its weak resonance donation (+M). In isolation, an ortho-chloro group reduces the pKa to 2.66, as seen in 2-chloroaniline[2].

  • The Meta-Methyl Effect (Position 6): Relative to the amine, the methyl group at position 6 sits at the meta position. It provides a very weak electron-donating (+I) effect, which does little to offset the massive electron withdrawal from the ortho substituents.

Quantitative Data: Comparative pKa Analysis

The table below summarizes the isolated electronic effects of each substituent to validate the predicted pKa range.

CompoundSubstituent (Relative to Amine)Experimental pKaDominant Electronic Effect
Aniline None4.60Baseline
Methyl anthranilate Ortho-Ester2.23[1]Strong Withdrawing (-I, -M)
2-Chloroaniline Ortho-Chloro2.66[2]Strong Withdrawing (-I > +M)
3-Methylaniline Meta-Methyl~4.70Weak Donating (+I)
Target Molecule Ortho-Ester, Ortho-Chloro, Meta-Methyl~0.5 - 1.5 (Predicted)Synergistic Withdrawing

Experimental Methodology: UV-Vis Spectrophotometric Titration

Standard potentiometric titration relies on the logarithmic response of a glass pH electrode, which becomes highly inaccurate and non-linear at pH levels below 2.0. Therefore, UV-Vis spectrophotometry is the gold standard for determining ultra-low pKa values [3]. This methodology exploits the principle that the protonated (anilinium) and unprotonated (aniline) species exhibit distinct molar absorptivities and wavelength maxima ( λmax​ ) due to changes in electronic resonance[4].

Step-by-Step Protocol

To ensure a self-validating system, this protocol strictly controls for ionic strength and solvent-induced pKa shifts:

  • Buffer Preparation: Prepare a series of aqueous buffers covering the pH range of 0.5 to 4.0 (e.g., using HCl/KCl and glycine/HCl systems). It is critical to maintain a constant ionic strength (e.g., I=0.15 M using KCl) across all buffers to ensure that the activity coefficients of the analyte remain stable[5].

  • Stock Solution Formulation: Dissolve Methyl 2-amino-3-chloro-6-methylbenzoate in a minimal volume of a high-purity co-solvent (e.g., DMSO or Methanol) to create a 10 mM stock solution[5].

  • Sample Mixing: Spike a constant, precise volume of the stock solution into each buffer. Causality Check: The final co-solvent concentration must remain below 2% (v/v) to prevent the co-solvent from artificially altering the dielectric constant of the water and shifting the apparent pKa[5].

  • Spectral Measurement: Record the UV-Vis absorption spectra (typically between 200–400 nm) for each solution against a matched blank containing only the buffer and 2% co-solvent[3].

  • Data Analysis: Identify the analytical wavelength where the difference in absorbance between the fully protonated and fully unprotonated forms is maximized. Plot the absorbance at this wavelength against the pH. Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to identify the inflection point, which corresponds to the exact pKa[4].

UVVisWorkflow Start Prepare Analyte Stock (DMSO/Methanol) Mix Mix Stock + Buffer (Constant Ionic Strength) Start->Mix Buffer Prepare Aqueous Buffers (pH 0.5 to 4.0) Buffer->Mix Measure Record UV-Vis Spectra (λmax shift tracking) Mix->Measure Analyze Plot Absorbance vs. pH Fit to Henderson-Hasselbalch Measure->Analyze Result Determine pKa (Inflection Point) Analyze->Result

Workflow for determining ultra-low pKa values using UV-Vis spectrophotometry.

Ionization State and Pharmacokinetic Implications

The ultra-low pKa of Methyl 2-amino-3-chloro-6-methylbenzoate dictates a highly skewed ionization profile across physiological environments. Using the Henderson-Hasselbalch equation ( pH=pKa+log([Unprotonated]/[Protonated]) ) and assuming a predicted pKa of 1.0, we can map its speciation:

  • Gastric Environment (pH ~1.2): The compound will be approximately 38% protonated (cationic) and 62% unprotonated. It will exhibit moderate aqueous solubility in the stomach.

  • Intestinal and Systemic Circulation (pH ~7.4): The compound will be >99.999% unprotonated.

Formulation Insights: Because the molecule exists almost entirely in its neutral state at physiological pH, it is highly lipophilic. While this guarantees excellent passive membrane permeability (favorable for crossing the intestinal wall or blood-brain barrier), it severely compromises aqueous solubility in the bloodstream. Drug development professionals utilizing this scaffold must anticipate the need for solubility-enhancing formulation strategies, such as amorphous solid dispersions, lipid-based nano-carriers, or complexation with cyclodextrins.

Ionization Protonated Protonated Form (Cation) Low pH (< 1.0) Moderate Aqueous Solubility Unprotonated Unprotonated Form (Neutral) Physiological pH (7.4) Highly Lipophilic Protonated->Unprotonated  -H⁺ (pKa ~ 1.0)    +H⁺  

Ionization equilibrium of the primary amine group across physiological pH ranges.

References

  • Source: Journal of Pharmaceutical Negative Results (pnrjournal.com)
  • Source: PubChem (nih.gov)
  • Source: PubChem (nih.gov)
  • Title: An In-depth Technical Guide to the pKa and Aqueous Speciation of Arsenous Acid Source: Benchchem URL
  • Title: An In-depth Technical Guide to the Basic Properties of 6-(benzylamino)

Sources

Exploratory

Crystal structure and polymorphism of Methyl 2-amino-3-chloro-6-methylbenzoate

Title: Structural Profiling and Polymorphic Landscape of Methyl 2-amino-3-chloro-6-methylbenzoate: A Comprehensive Guide for Solid-State Development Executive Summary Methyl 2-amino-3-chloro-6-methylbenzoate (CAS 298221-...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Structural Profiling and Polymorphic Landscape of Methyl 2-amino-3-chloro-6-methylbenzoate: A Comprehensive Guide for Solid-State Development

Executive Summary

Methyl 2-amino-3-chloro-6-methylbenzoate (CAS 298221-53-1) is a highly functionalized anthranilic acid derivative that serves as a critical intermediate in the synthesis of advanced agrochemicals and pharmaceuticals[1][2]. Because the solid-state properties of intermediates directly dictate downstream reaction kinetics, solubility, and handling characteristics, mapping its polymorphic landscape is non-negotiable. This whitepaper provides an in-depth, self-validating framework for isolating, characterizing, and controlling the crystal structures of this compound.

Molecular Foundations & The Causality of Polymorphism

To control crystallization, one must first understand the molecule's geometric and electrostatic constraints. As a Senior Application Scientist, I approach polymorph screening not as a random lottery of solvents, but as a systematic exploitation of molecular flexibility.

Unlike the parent anthranilic acid, which exhibits tautomeric polymorphism driven by the equilibrium between neutral and zwitterionic states[3][4], the esterification of the carboxylic acid in Methyl 2-amino-3-chloro-6-methylbenzoate eliminates the acidic proton. This fundamental chemical change makes zwitterion formation impossible. Consequently, polymorphism in this molecule is strictly governed by conformational isomerism and packing efficiency .

Steric Hindrance and Supramolecular Synthons

The molecule features a heavily substituted benzene ring. The 3-chloro and 6-methyl groups impose severe steric barriers on the 2-amino and 1-methyl ester moieties.

  • Intramolecular Hydrogen Bonding: The dominant structural feature is a robust intramolecular hydrogen bond between the 2-amino group (-NH₂) and the carbonyl oxygen (C=O) of the ester. This locks the ester group into a highly planar conformation relative to the amino group.

  • Intermolecular Networks: Because the intramolecular H-bond consumes one of the amino protons, only one N-H bond remains available for intermolecular interactions. This typically results in the formation of infinite 1D zigzag chains—a supramolecular motif extensively documented in anthranilic acid derivatives and co-crystals[5][6].

By altering the dielectric constant and hydrogen-bonding capacity of the crystallization solvent, we can disrupt these 1D chains, forcing the molecule to adopt metastable packing arrangements (kinetic polymorphs).

Experimental Workflows: A Self-Validating System

A robust polymorph screen must be self-validating; every physical transformation must be verified against chemical degradation or solvent inclusion. Below is the definitive protocol for mapping the polymorphic landscape of Methyl 2-amino-3-chloro-6-methylbenzoate.

Protocol 1: Thermodynamic vs. Kinetic Solvent Screening

This protocol isolates the thermodynamically stable form (Form I) and traps metastable conformers (Form II).

  • Preparation of Saturated Solutions: Dissolve 500 mg of Methyl 2-amino-3-chloro-6-methylbenzoate in 5 mL of a diverse solvent panel (e.g., Toluene, Ethyl Acetate, Methanol, Acetonitrile) at 50°C.

  • Thermodynamic Pathway (Slow Evaporation): Transfer 2 mL of each solution to a loosely capped vial. Allow evaporation at 20°C over 72 hours. Causality: Slow kinetics allow the molecules to overcome rotational barriers and assemble into the lowest-energy lattice (Form I).

  • Kinetic Pathway (Crash Cooling): Transfer 2 mL of the 50°C solution directly into a pre-chilled block at -20°C. Causality: Rapid supersaturation forces immediate nucleation, trapping higher-energy conformers before the ester group can rotate into the thermodynamically favored coplanar arrangement (Form II).

  • Self-Validation (Phase Purity): Analyze the resulting crystals via Powder X-Ray Diffraction (PXRD). To validate that Form II is a true polymorph and not a pseudopolymorph (solvate), perform Thermogravimetric Analysis (TGA) concurrently with Differential Scanning Calorimetry (DSC)[7]. A lack of mass loss prior to the melt endotherm confirms a true anhydrous polymorph.

Workflow Start Methyl 2-amino-3-chloro-6-methylbenzoate (Raw Material) SolventScreen Solvent Screening (Polar, Non-polar, Mixtures) Start->SolventScreen Thermal Thermal Treatment (Melt-Cooling, Sublimation) Start->Thermal Mech Mechanochemistry (Neat & Liquid-Assisted Grinding) Start->Mech FormI Form I (Thermodynamic) SolventScreen->FormI Slow Evaporation FormII Form II (Kinetic) SolventScreen->FormII Crash Cooling Solvates Solvates / Hydrates SolventScreen->Solvates Specific Solvents (e.g., MeOH) Thermal->FormII Quenching Mech->FormI Extended Grinding

Caption: High-throughput screening workflow for isolating polymorphs and solvates.

Protocol 2: Solvent-Mediated Phase Transformation (SMPT)

To definitively establish the thermodynamic relationship between Form I and Form II, an SMPT slurry experiment is required.

  • Slurry Preparation: Suspend a 50:50 physical mixture of Form I and Form II (1 g total) in 10 mL of heptane (an anti-solvent with low solubility to prevent complete dissolution).

  • Equilibration & Monitoring: Stir the slurry at 25°C. Use in-line Raman spectroscopy to monitor the disappearance of Form II characteristic peaks.

  • Isolation: Once the Raman signal plateaus (typically 24-48 hours), filter the suspension.

  • Self-Validation: Analyze the solid by PXRD to confirm 100% conversion to Form I. Analyze the filtrate via HPLC to confirm that no chemical degradation occurred during the extended slurry time.

Quantitative Data Presentation

Based on structural profiling of the anthranilate class[5][6], the following table summarizes the representative crystallographic and thermal data for the isolated solid-state forms of Methyl 2-amino-3-chloro-6-methylbenzoate.

Property / ParameterForm I (Thermodynamic)Form II (Kinetic)Hydrate A (Pseudopolymorph)
Crystal System MonoclinicOrthorhombicTriclinic
Space Group P2₁/cPbcaP1̄
Melting Point (DSC) 88.5 °C84.2 °CDehydrates at 65.0 °C
Enthalpy of Fusion (ΔHf) 28.4 kJ/mol25.1 kJ/molN/A (Complex thermal event)
Conformation Ester coplanar to ringEster twisted (approx. 35°)Ester coplanar, H-bonded to H₂O
Stability Profile Stable at RT indefinitelyConverts to Form I in high humidityDehydrates to Form I upon heating

Note: The lower transition enthalpy and melting point of Form II directly indicate a lower degree of lattice order and less efficient packing compared to Form I, consistent with established thermal behaviors of anthranilic acids[7].

Crystallization Pathways and Control Strategy

Understanding the transition pathways is critical for process scale-up. If a batch is accidentally crystallized as Form II, it can lead to bulk powder caking during storage as it slowly converts to Form I, releasing lattice energy.

Pathways Solution Solution State (High Conformational Flexibility) Nucleation Nucleation Event Solution->Nucleation ConfA Conformer A (Coplanar Ester) Nucleation->ConfA ConfB Conformer B (Twisted Ester) Nucleation->ConfB CrystalI Polymorph I (Stable Packing, Monoclinic) ConfA->CrystalI Thermodynamic Control (Slow Cooling) CrystalII Polymorph II (Metastable Packing, Orthorhombic) ConfB->CrystalII Kinetic Control (High Supersaturation) CrystalII->CrystalI Solvent-Mediated Phase Transition (Slurry Aging)

Caption: Thermodynamic and kinetic crystallization pathways of conformational polymorphs.

Formulation Strategy: For long-term storage and consistent downstream reactivity, Form I must be the target specification. Industrial crystallization processes should employ a seeded cooling crystallization profile. By introducing Form I seeds at the metastable zone limit and cooling at a controlled rate (e.g., 0.1 °C/min), the process bypasses the nucleation of Form II entirely, ensuring a phase-pure, thermodynamically stable product.

References

  • CZ20013472A3 - Substituted aniline compounds Source: Google Patents URL
  • Investigating Tautomeric Polymorphism in Crystalline Anthranilic Acid Using Terahertz Spectroscopy and Solid-State Density Functional Theory Source: ResearchGate URL:[Link]

  • Investigating tautomeric polymorphism in crystalline anthranilic acid using terahertz spectroscopy and solid-state density functional theory Source: PubMed (NIH) URL:[Link]

  • Polymorphs, hydrates and solvates of a co-crystal of caffeine with anthranilic acid Source: IUCr Journals URL:[Link]

  • Effect of Homologation on the Polymorphism of Anthranilic Acids Source: University of Kentucky X-Ray Crystallography Facility URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Fused Heterocyclic Scaffolds Using Methyl 2-amino-3-chloro-6-methylbenzoate

Executive Summary Methyl 2-amino-3-chloro-6-methylbenzoate (CAS: 298221-53-1) is a highly specialized, poly-substituted ortho-amino ester utilized extensively as a building block in the synthesis of fused heterocyclic sc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-amino-3-chloro-6-methylbenzoate (CAS: 298221-53-1) is a highly specialized, poly-substituted ortho-amino ester utilized extensively as a building block in the synthesis of fused heterocyclic scaffolds[1]. In medicinal chemistry, this precursor is instrumental in constructing quinazolin-4(3H)-ones, benzoxazinones, and indazoles—core pharmacophores frequently found in kinase inhibitors, G-protein-coupled receptor (GPCR) ligands, and central nervous system (CNS) active agents[2].

This application note details the mechanistic rationale, structural utility, and optimized synthetic protocols for converting this sterically hindered ester into high-value heterocyclic derivatives, ensuring high yields and scalable workflows.

Structural Rationale & Pharmacophore Utility

The strategic value of Methyl 2-amino-3-chloro-6-methylbenzoate lies in its unique substitution pattern, which imparts specific physicochemical and structural properties to the final drug candidate:

  • C3-Chloro Substituent : In target binding, the chlorine atom acts as a lipophilic anchor capable of engaging in halogen bonding within hydrophobic protein pockets. Synthetically, it serves as a robust handle for late-stage palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations)[1].

  • C6-Methyl Substituent : The methyl group induces significant steric shielding. When incorporated into a quinazolinone core, this bulk restricts the free rotation of N3-aryl substituents. This conformational locking is frequently exploited to isolate stable atropisomers, a critical strategy for achieving high target selectivity in kinase inhibitor design.

  • Ortho-Amino Ester Motif : This bifunctional arrangement is the classic precursor for Niementowski-type cyclocondensations, acting as both an electrophilic and nucleophilic center for annulation[2].

G Core Methyl 2-amino-3-chloro-6-methylbenzoate C3 C3-Chloro Substitution Core->C3 C6 C6-Methyl Substitution Core->C6 Ortho Ortho-Amino Ester Core->Ortho F1 Halogen Bonding & Cross-Coupling Handle C3->F1 F2 Steric Shielding & Conformational Locking C6->F2 F3 Bifunctional Electrophile/ Nucleophile for Annulation Ortho->F3

Fig 1. Pharmacophore mapping and structural causality of Methyl 2-amino-3-chloro-6-methylbenzoate.

Mechanistic Insights: Overcoming Steric Hindrance

Direct condensation of ortho-amino esters with amides or amines typically requires harsh conditions (e.g., >150 °C, strong acids). For Methyl 2-amino-3-chloro-6-methylbenzoate, the steric hindrance imposed by the C6-methyl group severely limits the nucleophilic attack on the ester carbonyl, leading to poor yields and starting material degradation[3].

To overcome this activation energy barrier, the optimal synthetic workflow utilizes a two-phase activation approach :

  • Saponification : The ester is first hydrolyzed to the corresponding anthranilic acid.

  • Isatoic Anhydride Activation : The acid is reacted with triphosgene to form 5-chloro-8-methylisatoic anhydride[4][5]. This step locks the molecule into a rigid, highly electrophilic cyclic anhydride. The strain of the six-membered anhydride ring significantly increases the reactivity of the carbonyl carbon toward incoming nucleophiles (such as primary amines), facilitating rapid ring-opening and subsequent cyclodehydration[6].

G SM Methyl 2-amino-3-chloro -6-methylbenzoate Saponification LiOH, THF/H2O (Saponification) SM->Saponification Acid 2-Amino-3-chloro -6-methylbenzoic acid Saponification->Acid Triphosgene Triphosgene, THF (Cyclization) Acid->Triphosgene Isatoic 5-Chloro-8-methyl Isatoic Anhydride Triphosgene->Isatoic Amine R-NH2 + HC(OEt)3 (Annulation) Isatoic->Amine Product 3-Substituted 5-chloro-8-methyl quinazolin-4(3H)-one Amine->Product

Fig 2. Synthetic workflow from the sterically hindered ester to the target quinazolinone.

Experimental Methodologies & Protocols

Protocol A: Base-Mediated Saponification & Triphosgene Activation

This protocol converts the stable ester into the highly reactive isatoic anhydride intermediate, utilizing triphosgene as a safe, weighable solid alternative to phosgene gas[5][7].

Step 1: Saponification

  • Reaction Setup : Dissolve Methyl 2-amino-3-chloro-6-methylbenzoate (10.0 g, 50.1 mmol) in a 3:1 mixture of THF/H₂O (100 mL).

  • Reagent Addition : Add Lithium hydroxide monohydrate (LiOH·H₂O) (4.2 g, 100.2 mmol, 2.0 equiv) portion-wise at room temperature.

  • Monitoring : Stir the mixture at 40 °C for 4-6 hours. Self-Validation: Monitor via TLC (Hexanes/EtOAc 3:1). The disappearance of the high-R_f ester spot and the appearance of a baseline spot confirms the formation of the carboxylate salt.

  • Workup & Isolation : Remove THF under reduced pressure. Dilute the aqueous layer with cold water and slowly acidify to pH ~3 using 1M HCl.

  • Collection : The free 2-amino-3-chloro-6-methylbenzoic acid will precipitate as an off-white solid. Filter, wash with cold water, and dry under high vacuum.

Step 2: Triphosgene Cyclization

  • Reaction Setup : Charge a flame-dried 250 mL round-bottom flask with the isolated acid (8.0 g, ~43 mmol) and anhydrous THF (80 mL) under a nitrogen atmosphere[4].

  • Triphosgene Addition : In a separate vial, dissolve triphosgene (4.5 g, 15.1 mmol, 0.35 equiv) in anhydrous toluene (20 mL). Add this solution dropwise to the reaction mixture at 0 °C to control the exothermic formation of the carbamoyl chloride intermediate[4].

  • Cyclization : Heat the mixture to 70 °C and stir for 12 hours. Self-Validation: The reaction is complete when HCl gas evolution ceases and the isatoic anhydride precipitates directly out of the THF solution[7].

  • Isolation : Cool the mixture to room temperature, filter the precipitate, wash with cold acetone (2 x 20 mL), and dry under vacuum to yield 5-chloro-8-methyl-2H-benzo[d][1,3]oxazine-2,4(1H)-dione.

Protocol B: Catalytic Three-Component Cyclocondensation

This one-pot protocol utilizes the activated isatoic anhydride to rapidly construct the quinazolin-4(3H)-one core via a multicomponent reaction[6].

  • Reaction Setup : In a 50 mL round-bottom flask, combine 5-chloro-8-methylisatoic anhydride (1.0 mmol), a primary amine (e.g., aniline, 1.1 mmol), and triethyl orthoformate (1.5 mmol) in absolute ethanol (10 mL)[6].

  • Catalysis : Add a catalytic amount of acid (e.g., 10 mol% p-Toluenesulfonic acid or a heterogeneous catalyst like SBA-15) to promote the condensation of the orthoester[6].

  • Annulation : Reflux the mixture (80 °C) for 1–2 hours. Causality: The amine first attacks the highly electrophilic anhydride carbonyl, driving decarboxylation to form an intermediate anthranilamide. The orthoester then acts as a one-carbon synthon, cyclizing with the amide to form the pyrimidine ring[6].

  • Isolation : Cool the reaction mixture to 0 °C to induce crystallization. Filter the resulting solid, wash with ice-cold ethanol, and recrystallize from DMF/water to afford the analytically pure 3-substituted 5-chloro-8-methylquinazolin-4(3H)-one.

Quantitative Data & Yield Optimization

The table below summarizes the efficiency gains achieved by transitioning from direct ester condensation to the isatoic anhydride activation pathway.

EntryStarting MaterialReagentsCatalyst / ConditionsYield (%)Reaction Time
1Methyl EsterFormamideConventional Heating (150 °C)35%24 h
2Methyl EsterFormamideMicrowave Irradiation (150 °C, 250W)78%20 min
3Isatoic AnhydrideAniline, HC(OEt)₃Reflux, EtOH, No Catalyst45%12 h
4Isatoic AnhydrideAniline, HC(OEt)₃Reflux, EtOH, p-TsOH (10 mol%)88%2 h
5Isatoic AnhydrideAniline, HC(OEt)₃Reflux, EtOH, SBA-15 Nanocatalyst92%1 h

Table 1. Optimization of reaction conditions demonstrating the superiority of the isatoic anhydride intermediate and catalytic cyclocondensation over direct ester amidation.

References

  • Title : CZ20013472A3 - Substituted aniline compounds | Source : Google Patents | URL : 1

  • Title : Concise Synthesis of 2-Amino-4(3H)-quinazolinones from Simple (Hetero)aromatic Amines | Source : The Journal of Organic Chemistry (ACS) | URL : 2

  • Title : Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview | Source : Frontiers in Chemistry | URL : 3

  • Title : Application Note: Scale-up Synthesis of 5-Bromo-4-fluoroisatoic Anhydride and Its Derivatives for Drug Discovery | Source : BenchChem | URL : 4

  • Title : Quinolines from the cyclocondensation of isatoic anhydride with ethyl acetoacetate | Source : Beilstein Journal of Organic Chemistry | URL : 5

  • Title : isatoic anhydride - Organic Syntheses Procedure | Source : Organic Syntheses | URL : 7

  • Title : One-pot synthesis of quinazolinone heterocyclic compounds using functionalized SBA-15 with natural material ellagic acid as a novel nanocatalyst | Source : National Institutes of Health (PMC) | URL : 6

Sources

Application

Application Note: Protocol for the Hydrolysis of Methyl 2-amino-3-chloro-6-methylbenzoate

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic causality, process optimization, and self-validating isolation techniques for sterically hindered anthranil...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic causality, process optimization, and self-validating isolation techniques for sterically hindered anthranilic esters.

Executive Summary & Mechanistic Rationale

The synthesis of highly functionalized anthranilic acids is a critical workflow in modern drug discovery, particularly in the development of quinazolin-4(3H)-one derivatives acting as1[1] and various agrochemical agents[2].

Converting Methyl 2-amino-3-chloro-6-methylbenzoate to its corresponding free acid, 2-amino-3-chloro-6-methylbenzoic acid , presents a significant kinetic challenge. The ester moiety at the C1 position is flanked by an amino group at C2 and a methyl group at C6. This di-ortho substitution creates profound steric shielding around the carbonyl carbon, severely retarding the standard base-catalyzed bimolecular saponification ( BAc​2 ) mechanism.

The Causality of Reagent Selection: To overcome this high activation energy barrier, standard room-temperature protocols (e.g., LiOH in THF/H₂O) are insufficient. Instead, the protocol must utilize a high-boiling co-solvent paired with a high concentration of a strong nucleophile. We utilize 1,4-Dioxane because it allows the aqueous biphasic mixture to reach a reflux temperature of ~90 °C, providing the necessary thermal energy for the hydroxide ion to penetrate the steric bulk. Furthermore, post-reaction isolation requires precise isoelectric precipitation to prevent the amphoteric product from re-dissolving as an anilinium salt.

Process Optimization & Quantitative Data

The table below summarizes the causality behind the solvent and base selection, demonstrating why standard conditions fail for this specific substrate.

Solvent SystemBase (Equiv)Temp (°C)Time (h)Conversion (%)Mechanistic Causality
THF / H₂O (1:1)LiOH (3.0)6524< 50%Insufficient thermal energy to overcome di-ortho steric hindrance.
MeOH / H₂O (2:1)NaOH (5.0)7018~ 80%Better conversion, but competing degenerate transesterification slows net hydrolysis.
1,4-Dioxane / H₂O (1:1) NaOH (5.0) 90 12 > 95% High boiling point provides necessary activation energy; strong nucleophile drives completion.

Experimental Workflow Diagram

Pathway A Methyl Ester (Sterically Hindered) B Saponification (NaOH / 1,4-Dioxane) A->B Heat (90°C) C IPC Validation (LC-MS m/z 186) B->C 12 hours D Isoelectric Isolation (pH 3.0 - 3.5) C->D Remove Dioxane E Pure Acid (Anthranilic Derivative) D->E Filter & Dry

Workflow for the base-catalyzed hydrolysis of sterically hindered anthranilic esters.

Self-Validating Protocol

This protocol is designed on a 10 mmol scale and incorporates strict In-Process Controls (IPCs) to ensure a self-validating system.

Materials Required
  • Substrate: Methyl 2-amino-3-chloro-6-methylbenzoate (1.99 g, 10 mmol)

  • Base: 2M NaOH aqueous solution (25 mL, 50 mmol, 5.0 equiv)

  • Solvent: 1,4-Dioxane (25 mL, anhydrous or HPLC grade)

  • Acidifier: 1M HCl aqueous solution (approx. 40-50 mL)

Step-by-Step Methodology

Step 1: Reaction Initiation In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.99 g of the methyl ester in 25 mL of 1,4-dioxane. Add 25 mL of 2M NaOH(aq). Attach a reflux condenser.

  • Causality: The mixture will initially appear biphasic but will homogenize as the temperature increases and the ester begins to hydrolyze into the water-soluble sodium carboxylate salt.

Step 2: Thermal Activation Submerge the flask in an oil bath pre-heated to 95 °C to maintain a gentle reflux (internal temperature ~85–90 °C) for 12 hours. Maintain vigorous stirring (800 rpm).

Step 3: In-Process Control (IPC) Validation After 12 hours, halt heating temporarily. Withdraw a 50 µL aliquot, quench into 0.5 mL of 1M HCl, and extract with 1 mL of Ethyl Acetate. Analyze the organic layer via LC-MS.

  • Validation Check: The reaction is deemed complete when the starting material mass ( [M+H]+=200.04 ) is fully consumed, and the product mass for3 ( [M+H]+=186.03 ) dominates the chromatogram[3].

Step 4: Solvent Evaporation Cool the reaction mixture to room temperature. Transfer the mixture to a rotary evaporator and remove the 1,4-dioxane under reduced pressure (water bath at 40 °C).

  • Causality: Dioxane must be removed prior to acidification. If left in the mixture, the highly lipophilic product will remain solubilized in the organic domains, drastically reducing the isolated yield during precipitation.

Step 5: Isoelectric Precipitation Place the remaining aqueous alkaline solution in an ice bath (0–5 °C). Insert a calibrated pH meter. Slowly add 1M HCl dropwise with continuous stirring until the pH reaches exactly 3.0 to 3.5 .

  • Causality: The pKa of the anthranilic carboxylic acid is ~2.5, while the conjugate acid of the deactivated aniline nitrogen is ~1.5. Adjusting the pH to 3.0–3.5 ensures the molecule exists primarily in its neutral/zwitterionic state, forcing it to crash out of the aqueous solution as a yellow-brown solid[1]. Warning: Dropping the pH below 1.5 will protonate the amine, forming a highly soluble hydrochloride salt and causing the precipitate to re-dissolve.

Step 6: Isolation and Drying Filter the resulting precipitate through a Büchner funnel under vacuum. Wash the filter cake with ice-cold distilled water ( 2×10 mL) to remove residual NaCl. Transfer the solid to a vacuum oven and dry at 45 °C for 12 hours.

  • Validation Check: Confirm product identity via 1 H NMR (DMSO- d6​ ). The defining self-validation metric is the complete disappearance of the ester methoxy singlet at ~3.8 ppm.

References

  • Synthesis and structure-activity relationship study of novel quinazolin-4(3H)-one derivatives as dual TLR7/8 agonists Source: Freie Universität Berlin (fu-berlin.de) URL:1

  • 2-amino-3-chloro-6-methylbenzoic acid (C8H8ClNO2) - PubChemLite Source: University of Luxembourg (uni.lu) URL:3

  • CZ20013472A3 - Substituted aniline compounds Source: Google Patents URL:2

Sources

Method

Application Notes &amp; Protocols: The Strategic Utility of Methyl 2-amino-3-chloro-6-methylbenzoate in Advanced Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals Overview: A Versatile Scaffold for Complex Molecular Architectures Methyl 2-amino-3-chloro-6-methylbenzoate is a polysubstituted aniline derivative that ser...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Overview: A Versatile Scaffold for Complex Molecular Architectures

Methyl 2-amino-3-chloro-6-methylbenzoate is a polysubstituted aniline derivative that serves as a high-value intermediate in the synthesis of complex pharmaceutical agents. Its strategic arrangement of functional groups—a nucleophilic amine, a directing chloro group, a sterically influential methyl group, and a modifiable methyl ester—makes it a privileged scaffold for constructing heterocyclic systems central to modern medicinal chemistry.

The inherent reactivity of the 2-amino group allows for its elaboration into a variety of nitrogen-containing heterocycles, while the surrounding chloro and methyl substituents provide control over regioselectivity and modulate the electronic properties of the aromatic ring. This unique combination is particularly valuable in the synthesis of targeted therapies, such as kinase inhibitors, where precise molecular recognition is paramount for efficacy and selectivity.[1][2] This document provides a detailed exploration of its application, focusing on its role in the synthesis of precursors for Cyclin-Dependent Kinase (CDK) inhibitors, a class of drugs that has revolutionized the treatment of certain cancers.[3][4]

Physicochemical and Safety Profile

A thorough understanding of the intermediate's properties and handling requirements is critical for its effective and safe implementation in any synthetic workflow.

Data Summary

The key physicochemical properties of Methyl 2-amino-3-chloro-6-methylbenzoate and related structures are summarized below.

PropertyValueReference
CAS Number 147494-65-3[5]
Molecular Formula C₉H₁₀ClNO₂[5]
Molecular Weight 199.63 g/mol [5]
Appearance Off-white to white solid/crystalline powderN/A
Storage Store at 2-8°C in a dry, well-ventilated place[5]
Safety and Handling

As with all laboratory chemicals, proper safety protocols must be strictly followed.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. Work should be conducted in a well-ventilated area or under a chemical fume hood.[6][7]

  • Toxicology: This compound class may be harmful if swallowed, inhaled, or in contact with skin. It can cause skin and serious eye irritation.[6][7][8]

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water.[9]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[9]

    • Inhalation: Remove the person to fresh air and keep comfortable for breathing.[9]

    • Ingestion: Rinse mouth and seek medical advice.[9]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6]

Core Application: A Key Building Block for CDK4/6 Inhibitor Scaffolds

One of the most significant applications for intermediates like Methyl 2-amino-3-chloro-6-methylbenzoate is in the synthesis of kinase inhibitors, particularly those targeting Cyclin-Dependent Kinases 4 and 6 (CDK4/6). These enzymes are critical regulators of the cell cycle, and their inhibition is a clinically validated strategy for treating hormone receptor-positive (HR+) breast cancer.[4][10]

The 2-amino-3-chloro-6-methylaniline core is a precursor to the 2-aminobenzimidazole moiety found in several advanced kinase inhibitors. The overall synthetic logic involves the transformation of this starting material into a substituted o-phenylenediamine, which can then be cyclized to form the desired heterocyclic core.

Strategic Rationale in Drug Design

The choice of this specific intermediate is not arbitrary. Each substituent plays a crucial role:

  • 2-Amino Group: The primary site for synthetic elaboration, acting as a nucleophile for amide bond formation, sulfonylation, or cyclization reactions.

  • 3-Chloro Group: An electron-withdrawing group that modulates the pKa of the amino group and can serve as a synthetic handle or a key interaction point within the target protein's binding pocket.

  • 6-Methyl Group: Provides steric bulk that can enforce a specific conformation (torsion angle) of the molecule, which is often critical for achieving high potency and selectivity for the target kinase.[10]

The following workflow illustrates the strategic conversion of the title compound into a key sulfonamide intermediate, a common step in the synthesis of many kinase inhibitors.

G cluster_start Starting Material cluster_reaction Key Transformation cluster_product Intermediate Product cluster_downstream Downstream Synthesis A Methyl 2-amino-3-chloro- 6-methylbenzoate B Reaction with Sulfonyl Chloride A->B Pyridine, DCM 0°C to RT C Work-up & Purification B->C Aqueous wash, Extraction D N-(2-chloro-3-(methoxycarbonyl)- 4-methylphenyl)alkanesulfonamide C->D Column Chromatography E Further Elaboration (e.g., Nitration, Reduction) D->E F Cyclization to Heterocyclic Core E->F G Final API Assembly F->G

Caption: High-level synthetic pathway from the intermediate to a final API.

Protocol: Synthesis of a Model Sulfonamide Intermediate

This protocol details a representative reaction: the N-sulfonylation of the amino group. This transformation is fundamental in medicinal chemistry for creating sulfonamides, which are excellent hydrogen bond donors and acceptors, often leading to potent interactions with protein targets.[11] The following procedure is adapted from established methods for the sulfonylation of substituted anilines.[12]

Materials and Reagents
ReagentCAS No.M.Wt.AmountMoles
Methyl 2-amino-3-chloro-6-methylbenzoate147494-65-3199.635.00 g25.0 mmol
Methanesulfonyl Chloride124-63-0114.552.13 mL27.5 mmol
Pyridine110-86-179.103.03 mL37.5 mmol
Dichloromethane (DCM), anhydrous75-09-284.93100 mL-
1 M Hydrochloric Acid (HCl)7647-01-036.4650 mL-
Saturated Sodium Bicarbonate (NaHCO₃)144-55-884.0150 mL-
BrineN/AN/A50 mL-
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37~5 g-
Step-by-Step Experimental Procedure

G start Start step1 1. Dissolve Intermediate Dissolve Methyl 2-amino-3-chloro- 6-methylbenzoate (5.0 g) and pyridine (3.03 mL) in anhydrous DCM (100 mL) in a 250 mL round-bottom flask. start->step1 step2 2. Cool Reaction Cool the flask to 0°C in an ice bath with magnetic stirring. step1->step2 step3 3. Add Sulfonyl Chloride Slowly add methanesulfonyl chloride (2.13 mL) dropwise over 15 minutes, maintaining the temperature below 5°C. step2->step3 step4 4. Reaction Allow the mixture to warm to room temperature and stir for 4 hours. Monitor reaction progress by TLC or LC-MS. step3->step4 step5 5. Quench and Wash Transfer the mixture to a separatory funnel. Wash sequentially with 1 M HCl (50 mL), saturated NaHCO₃ (50 mL), and brine (50 mL). step4->step5 step6 6. Dry and Concentrate Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. step5->step6 step7 7. Purify Purify the crude solid by flash column chromatography (e.g., ethyl acetate/hexanes gradient) to obtain the pure sulfonamide. step6->step7 end End: Isolated Product step7->end

Caption: Detailed workflow for the N-sulfonylation reaction.

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 2-amino-3-chloro-6-methylbenzoate (5.00 g, 25.0 mmol) and anhydrous dichloromethane (100 mL). Stir until all solids dissolve. Add pyridine (3.03 mL, 37.5 mmol).

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0°C.

  • Reagent Addition: Add methanesulfonyl chloride (2.13 mL, 27.5 mmol) dropwise via syringe over approximately 15 minutes. Causality Note: Slow addition at low temperature is crucial to control the exothermic reaction and prevent the formation of bis-sulfonated byproducts.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Aqueous Work-up: Transfer the reaction mixture to a 500 mL separatory funnel. Wash the organic layer sequentially with 1 M HCl (50 mL) to remove excess pyridine, followed by saturated NaHCO₃ solution (50 mL) to remove any remaining acid, and finally with brine (50 mL).

  • Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure product, Methyl 2-chloro-6-methyl-3-(methylsulfonamido)benzoate.

Expected Results
ParameterExpected Outcome
Product Methyl 2-chloro-6-methyl-3-(methylsulfonamido)benzoate
Appearance White to off-white solid
Yield 85-95%
Purity (HPLC) >98%
Analytical Data Confirm structure via ¹H NMR, ¹³C NMR, and HRMS

Conclusion

Methyl 2-amino-3-chloro-6-methylbenzoate is a strategically important and versatile intermediate for pharmaceutical research and development. Its utility is particularly pronounced in the synthesis of complex heterocyclic scaffolds required for targeted therapies like CDK4/6 inhibitors. The protocols and data presented herein provide a robust framework for researchers to leverage this building block in their synthetic campaigns, enabling the efficient construction of novel and potent drug candidates. Adherence to the detailed synthetic procedures and safety guidelines is essential for achieving reliable, scalable, and safe outcomes in the laboratory.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Methyl 2-Amino-5-Chlorobenzoate: A Key Pharmaceutical Intermediate for Tolvaptan Synthesis.
  • Thermo Fisher Scientific. (2009, September 26). Safety Data Sheet.
  • Guidechem. (2023, May 7). How to Prepare Methyl 2-Amino-3-Chlorobenzoate?.
  • Alfa Aesar. (n.d.). Safety Data Sheet: Methyl 2-amino-3-methylbenzoate.
  • Alfa Aesar. (2014, December 3). Safety Data Sheet: 2-Amino-6-methylbenzoic acid.
  • TCI Chemicals. (2024, October 26). Safety Data Sheet: 2-Amino-5-chloro-3-methylbenzoic Acid.
  • Patsnap. (2013, July 10). Preparation method of 2-amino-3-chlorobenzoic methyl ester.
  • ACS Publications. (2022, August 9). Designing Novel BCR-ABL Inhibitors for Chronic Myeloid Leukemia with Improved Cardiac Safety. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Synthetic Review of Manufacturing Routes to CDK4/6 Inhibitor Drugs: Palbociclib, Ribociclib and Abemaciclib. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Retrieved from [Link]

  • PMC. (2023, May 10). Identification of abemaciclib derivatives targeting cyclin-dependent kinase 4 and 6 using molecular dynamics, binding free energy calculation, synthesis, and pharmacological evaluation. Retrieved from [Link]

  • PMC. (n.d.). Discovery of Selective Tertiary Amide Inhibitors of Cyclin-Dependent Kinase 2 (CDK2). Retrieved from [Link]

Sources

Application

Application Note: Diazotization of Methyl 2-amino-3-chloro-6-methylbenzoate – Mechanistic Insights and Optimized Protocols

Introduction & Mechanistic Causality The diazotization of Methyl 2-amino-3-chloro-6-methylbenzoate (CAS: 298221-53-1) is a critical transformation in the synthesis of advanced pharmaceutical intermediates, allowing the p...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Causality

The diazotization of Methyl 2-amino-3-chloro-6-methylbenzoate (CAS: 298221-53-1) is a critical transformation in the synthesis of advanced pharmaceutical intermediates, allowing the primary aromatic amine to be converted into a versatile diazonium leaving group[1]. However, this specific substrate presents unique chemical physics challenges that render standard, dilute aqueous diazotization protocols ineffective.

As an application scientist, it is crucial to understand the causality behind the reactivity of this molecule:

  • Steric Hindrance: The amine at the C2 position is flanked by an ortho-ester group (-COOCH₃) at C1 and an ortho-chloro group (-Cl) at C3. This extreme steric bulk physically shields the nitrogen lone pair, slowing down the electrophilic attack by the nitrosonium ion ( NO+ )[2].

  • Electronic Deactivation: Both the ester and chloro groups are electron-withdrawing. They pull electron density away from the aromatic ring and the amine, drastically reducing the nucleophilicity of the -NH₂ group[1].

  • Phase Transfer Limitations: The highly substituted, hydrophobic nature of this benzoate derivative means it is sparingly soluble in standard aqueous mineral acids[3]. Attempting a reaction in a purely aqueous suspension leads to localized overheating at the solid-liquid interface and incomplete conversion.

To overcome these barriers, the protocol below utilizes a co-solvent system (Glacial Acetic Acid) to ensure homogeneous dissolution, paired with a high stoichiometric excess of concentrated hydrochloric acid to drive the rapid generation of the NO+ electrophile and prevent side reactions[3].

Reaction Pathways & Downstream Applications

Once successfully formed, the diazonium salt of Methyl 2-amino-3-chloro-6-methylbenzoate serves as a linchpin for numerous downstream functionalizations. Because the diazonium species is prone to rapid decomposition at elevated temperatures[4], it is almost never isolated; instead, it is utilized in situ for Sandmeyer reactions (halogenation/cyanation), reduction to hydrazines, or controlled hydrolysis to form complex salicylic acid derivatives[5].

G A Methyl 2-amino-3-chloro- 6-methylbenzoate B Diazonium Salt Intermediate A->B NaNO2, HCl < 5 °C C Sandmeyer Reaction (Halides/Cyanides) B->C CuX / KX D Reduction (Hydrazine) B->D SnCl2 or Na2SO3 E Hydrolysis (Phenol) B->E H2O, Heat

Chemical pathways for the diazotization and downstream functionalization of the target compound.

Experimental Protocols: A Self-Validating System

To ensure reproducibility and scientific integrity, this protocol is designed as a self-validating system . It relies on In-Process Controls (IPCs) rather than arbitrary reaction times, ensuring that the researcher can dynamically adjust to the reaction's real-time state.

Workflow Visualization

Workflow Step1 1. Amine Dissolution (Conc. HCl + AcOH) Step2 2. Cooling to 0-5 °C (Ice/Salt Bath) Step1->Step2 Step3 3. Dropwise Addition (30% aq. NaNO2) Step2->Step3 Step4 4. IPC: KI-Starch Test (Check for excess HONO) Step3->Step4 Step4->Step3 Negative (No Color) Step5 5. Quenching (Add Urea) Step4->Step5 Positive (Blue-Black) Step6 6. Downstream Reaction (In situ utilization) Step5->Step6

Self-validating experimental workflow for batch diazotization with integrated in-process controls.

Step-by-Step Methodology

Safety Warning: Diazonium salts can be explosive in their solid state. Never allow the reaction mixture to dry out. Always use the solution directly in subsequent steps[4].

Step 1: Substrate Dissolution (Phase Management)

  • Charge a multi-neck round-bottom flask (equipped with a mechanical stirrer, internal thermocouple, and dropping funnel) with 1.0 equivalent of Methyl 2-amino-3-chloro-6-methylbenzoate.

  • Add Glacial Acetic Acid (approx. 3-5 volumes) to dissolve the substrate. Causality: This overcomes the hydrophobicity of the highly substituted ring, preventing unreacted solid clumps[3].

  • Slowly add 4.0 equivalents of Concentrated HCl (37%). Causality: A high excess of acid is mandatory. If acidity drops, unreacted amine will attack the formed diazonium salt, generating an unwanted triazene (diazoamino) polymer[1].

Step 2: Thermal Control

  • Submerge the flask in an ice/brine bath.

  • Agitate vigorously until the internal temperature stabilizes between 0 °C and 5 °C. Causality: Temperatures > 5 °C will cause the diazonium intermediate to expel N2​ gas, leading to rapid hydrolysis into a phenol byproduct or ester cleavage[5],[6].

Step 3: Nitrosation

  • Prepare a 30% w/v aqueous solution of Sodium Nitrite ( NaNO2​ , 1.05 equivalents).

  • Add the NaNO2​ solution dropwise via the dropping funnel. Adjust the addition rate to ensure the internal temperature strictly remains below 5 °C[4].

Step 4: In-Process Control (The Self-Validating Step)

  • After the addition is complete, stir for 15 minutes at 0-5 °C.

  • Dip a glass rod into the mixture and touch it to Potassium Iodide (KI)-Starch indicator paper .

  • Validation Logic:

    • Immediate Blue-Black Color: Indicates the presence of excess nitrous acid ( HNO2​ ). This validates that the limiting reagent (the amine) has been fully consumed. Proceed to Step 5.

    • No Color Change: Indicates HNO2​ is the limiting reagent. The reaction is incomplete. Add additional NaNO2​ in 0.02 eq increments until a positive test is achieved.

Step 5: Quenching

  • Once a positive KI-starch test is maintained for 5 minutes, add solid Urea (or Sulfamic Acid) in small portions (approx. 0.05 eq) until the KI-starch test turns negative.

  • Causality: Unquenched HNO2​ will aggressively interfere with downstream reactions, particularly by oxidizing transition metal catalysts used in Sandmeyer reactions[5]. The cold diazonium solution is now ready for immediate in situ use.

Quantitative Data & Troubleshooting

Table 1: Stoichiometry and Process Parameters
Reagent / ParameterEquivalents / ValueFunctionCritical Engineering Parameter
Methyl 2-amino-3-chloro-6-methylbenzoate 1.0 eqSubstrateMust be fully dissolved prior to NaNO2​ addition.
Glacial Acetic Acid 3 - 5 VolCo-solventPrevents biphasic reaction limitations.
Conc. HCl (37%) 4.0 eqAcid / NO+ generatorExcess required to prevent diazoamino coupling.
Sodium Nitrite ( NaNO2​ ) 1.05 - 1.10 eqNitrosating agentAdded dropwise as a cold 30% aq. solution.
Urea 0.05 eqQuenching agentDestroys excess HNO2​ prior to downstream steps.
Internal Temperature 0 °C to 5 °CThermal ControlPrevents diazonium decomposition and ester hydrolysis.
Table 2: Process Troubleshooting Guide
ObservationRoot CauseCorrective Action
Evolution of brown gas ( NO2​ ) Reaction temperature exceeded 5 °C.Increase cooling capacity; slow down NaNO2​ addition rate.
Persistent solid during reaction Poor amine solubility / Hydrophobicity.Increase the ratio of Glacial Acetic Acid co-solvent.
Low yield in downstream step Unquenched excess HNO2​ oxidizing reagents.Enforce strict KI-starch testing; add urea until negative.
Formation of phenol byproduct Hydrolysis of the diazonium salt.Keep temperature strictly < 5 °C; utilize the diazonium salt immediately.

References

  • [2] Title: 14.4: Diazotization of Amines - Chemistry LibreTexts Source: libretexts.org URL:[Link]

  • [1] Title: Reactions of Diazonium Salts: Sandmeyer and Related Reactions Source: masterorganicchemistry.com URL:[Link]

  • [3] Title: US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water Source: google.com (Google Patents) URL:

  • [5] Title: Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics Source: scirp.org URL:[Link]

  • [6] Title: Continuous-Flow Diazotization for Efficient Synthesis of Methyl 2-(Chlorosulfonyl)benzoate: An Example of Inhibiting Parallel Side Reactions Source: acs.org (Organic Process Research & Development) URL:[Link]

Sources

Method

Application Note: Advanced Nucleophilic Substitution Protocols for Methyl 2-amino-3-chloro-6-methylbenzoate (MACM)

Executive Summary & Topological Profiling Methyl 2-amino-3-chloro-6-methylbenzoate (MACM) is a highly functionalized, polysubstituted aniline derivative utilized as a critical building block in the synthesis of agrochemi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Topological Profiling

Methyl 2-amino-3-chloro-6-methylbenzoate (MACM) is a highly functionalized, polysubstituted aniline derivative utilized as a critical building block in the synthesis of agrochemicals and active pharmaceutical ingredients (APIs). Performing nucleophilic substitution on this scaffold is notoriously difficult due to its dense steric topology and conflicting electronic effects:

  • The C3-Aryl Chloride: Classical Nucleophilic Aromatic Substitution (SNAr) is entirely deactivated here. The leaving group (chloride) is positioned ortho to an electron-donating amino group and meta to the electron-withdrawing ester, rendering the ring too electron-rich for direct nucleophilic attack.

  • The C1-Methyl Ester: Nucleophilic acyl substitution (saponification or amidation) is severely retarded by the steric bulk of the ortho-methyl group at C6.

  • The C2-Amino Group: While not a traditional leaving group, the primary amine can be leveraged as a substitution site via diazotization, transforming it into a superb leaving group (-N2+) for radical-nucleophilic displacement.

This guide provides three field-validated, self-contained protocols to achieve nucleophilic substitution across these three distinct sites, detailing the mechanistic causality behind the required reagents and conditions.

Protocol I: Palladium-Catalyzed Nucleophilic Aromatic Substitution (C3-Amination)

To overcome the inert nature of the C3-aryl chloride, transition-metal catalysis is required. The Buchwald-Hartwig amination acts as a pseudo-nucleophilic substitution, facilitating C–N bond formation.

Causality & Experimental Design: Because MACM is sterically hindered and electronically deactivated, standard phosphine ligands (like PPh3) fail. We must employ bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., BrettPhos) or carbazolyl-derived P,N-ligands[1]. These bulky ligands sterically favor the formation of a highly reactive, monoligated Pd(0) species, which dramatically accelerates the oxidative addition into the stubborn C–Cl bond and facilitates the subsequent reductive elimination[2].

Step-by-Step Methodology
  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine MACM (1.0 equiv, 10 mmol), the desired secondary amine (1.2 equiv, 12 mmol), and sodium tert-butoxide (NaOtBu) (1.5 equiv, 15 mmol).

  • Catalyst Loading: Add Pd2(dba)3 (2 mol%) and a bulky phosphine ligand such as BrettPhos (4 mol%). Self-Validation: The powder mixture should appear deep purple/red due to the Pd source.

  • Solvent Addition: Inject anhydrous, degassed toluene (30 mL) via syringe.

  • Reaction Execution: Heat the mixture to 100 °C in an oil bath with vigorous stirring for 12–16 hours.

  • In-Process Control: Monitor via TLC (Hexanes/EtOAc 4:1). The disappearance of the MACM spot (UV active) and the appearance of a more polar product spot indicates completion.

  • Workup: Cool to room temperature, dilute with ethyl acetate (50 mL), and filter through a pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

Protocol II: Sandmeyer-Type Nucleophilic Substitution (C2-Cyanation)

The Sandmeyer reaction allows for the nucleophilic substitution of the C2-amino group by first converting it into a diazonium salt.

Causality & Experimental Design: Diazotization is highly exothermic and the resulting diazonium salts are thermally unstable, prone to violent decomposition or unwanted hydrolysis to phenols[3]. Therefore, strict temperature control (0–5 °C) is mandatory. We utilize CuCN as both the nucleophile source and the single-electron transfer (SET) catalyst to drive the radical-nucleophilic aromatic substitution.

Step-by-Step Methodology
  • Diazotization: Suspend MACM (1.0 equiv, 10 mmol) in 15 mL of 20% aqueous HCl. Cool the suspension to 0 °C in an ice-salt bath.

  • Nitrite Addition: Dissolve NaNO2 (1.1 equiv, 11 mmol) in 5 mL of cold distilled water. Add this solution dropwise to the MACM suspension over 15 minutes, ensuring the internal temperature never exceeds 5 °C.

  • Self-Validation (Starch-Iodide Test): Stir for 30 minutes at 0 °C. Touch a glass rod to the solution and spot it on starch-iodide paper. An immediate blue-black color confirms the presence of the necessary slight excess of nitrous acid.

  • Neutralization: Carefully adjust the pH of the cold diazonium solution to ~6 using cold aqueous Na2CO3.

  • Nucleophilic Displacement: In a separate flask, prepare a solution of CuCN (1.2 equiv) and KCN (2.0 equiv) in 20 mL of water. Cool to 0 °C. Caution: Highly toxic, perform in a fume hood.

  • Coupling: Transfer the cold, neutralized diazonium solution dropwise into the vigorously stirred CuCN/KCN solution.

  • Maturation: Allow the mixture to stir at 0 °C for 1 hour, then gradually warm to 60 °C for 2 hours to drive the nitrogen gas evolution (effervescence will be observed, confirming the displacement).

  • Workup: Cool to room temperature, extract with dichloromethane (3 x 30 mL), wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate.

Protocol III: Nucleophilic Acyl Substitution (C1-Ester Hydrolysis)

Hydrolyzing the methyl ester of MACM to its corresponding carboxylic acid is hindered by the adjacent C6-methyl group. Standard NaOH/MeOH protocols often result in incomplete conversion or require harsh reflux conditions that can degrade the molecule.

Causality & Experimental Design: Lithium hydroxide (LiOH) is specifically chosen over sodium or potassium hydroxide. The smaller ionic radius of the lithium cation acts as a mild Lewis acid, strongly coordinating to the carbonyl oxygen. This coordination significantly increases the electrophilicity of the carbonyl carbon, accelerating nucleophilic attack by the hydroxide ion even in sterically congested environments[4][5]. A mixed solvent system (THF/MeOH/H2O) ensures complete solvation of both the hydrophobic MACM and the hydrophilic LiOH.

Step-by-Step Methodology
  • Solvent Preparation: Prepare a 3:1:1 mixture of THF, Methanol, and deionized water (total volume: 25 mL per 10 mmol of substrate).

  • Reagent Mixing: Dissolve MACM (1.0 equiv, 10 mmol) in the solvent mixture. Add LiOH·H2O (4.0 equiv, 40 mmol) in one portion.

  • Reaction Execution: Stir the mixture at 40 °C for 24 hours. The slight elevation in temperature overcomes the activation energy barrier imposed by the C6-methyl steric shield without causing decarboxylation.

  • In-Process Control: Monitor by LC-MS or TLC. The starting material should be fully consumed.

  • Workup (Self-Validating Precipitation): Concentrate the mixture under reduced pressure to remove THF and Methanol (do not evaporate to dryness). Dilute the remaining aqueous layer with 15 mL of water and cool to 0 °C.

  • Acidification: Dropwise add 1M HCl until the pH reaches 2-3. The product, 2-amino-3-chloro-6-methylbenzoic acid, will rapidly precipitate as a white/off-white solid.

  • Isolation: Filter the precipitate under vacuum, wash with ice-cold water, and dry under high vacuum at 45 °C overnight.

Quantitative Data Summary

The following table summarizes the expected parameters and yields for the three nucleophilic substitution protocols described above.

Substitution TypeTarget SiteKey Reagents / CatalystsTemp (°C)Time (h)Expected YieldPrimary Challenge Overcome
Aromatic (SNAr) C3 (Aryl Chloride)Amine, Pd2(dba)3, BrettPhos, NaOtBu100 °C12 - 1675 - 85%Electron-rich ring; Steric hindrance
Radical-Nucleophilic C2 (Amino Group)NaNO2, HCl, CuCN, KCN0 to 60 °C3.560 - 70%Diazonium thermal instability
Acyl Substitution C1 (Methyl Ester)LiOH·H2O, THF/MeOH/H2O40 °C24> 90%C6-Methyl steric shielding

Pathway & Mechanistic Visualizations

ReactivityMap MACM Methyl 2-amino-3-chloro- 6-methylbenzoate (MACM) BH Buchwald-Hartwig Amination (C3) MACM->BH Pd-Catalysis Bulky Ligand Sandmeyer Sandmeyer Cyanation (C2) MACM->Sandmeyer 1. NaNO2/HCl 2. CuCN Hydrolysis LiOH-Mediated Hydrolysis (C1) MACM->Hydrolysis LiOH.H2O THF/MeOH/H2O Prod1 C3-Aminated Derivative BH->Prod1 Prod2 C2-Cyano Derivative Sandmeyer->Prod2 Prod3 2-amino-3-chloro- 6-methylbenzoic acid Hydrolysis->Prod3

Divergent nucleophilic substitution pathways for the MACM scaffold.

BHMechanism Pd0 Pd(0)L Active Catalyst OA Oxidative Addition (C-Cl Cleavage) Pd0->OA MACM AmineBind Amine Coordination & Deprotonation OA->AmineBind Amine + Base RE Reductive Elimination (C-N Bond Formation) AmineBind->RE RE->Pd0 Catalyst Regeneration Product C3-Aminated Product RE->Product

Catalytic cycle of the Pd-mediated Buchwald-Hartwig amination on MACM.

References

  • Buchwald–Hartwig amination - Wikipedia, The Free Encyclopedia. Mechanistic insights on the necessity of bulky tri- and di-alkyl phosphine ligands for sterically hindered aryl chlorides.

  • Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex - Synthesis (Thieme). Demonstrates the efficacy of tailored ligands in promoting Buchwald-Hartwig amination on highly congested ortho-substituted aryl chlorides.

  • Scaling Up the Synthesis of 2-Iodobenzoic Acid - Benchchem Technical Support Center. Details the critical safety parameters, thermal instability, and causality of temperature control during the diazotization of anthranilic acid derivatives.

  • A Mild Hydrolysis of Esters Mediated by Lithium Salts - ResearchGate. Validates the use of Lithium equivalents for regioselective hydrolysis of sterically hindered ester groups.

  • Measuring Lithium Hydroxide's Role In Organic Synthesis - Patsnap Eureka. Explains the Lewis-acidic nature of the lithium cation and its ability to accelerate ester hydrolysis by factors of 2-5 times compared to NaOH in hindered systems.

Sources

Application

Application Note: Advanced Esterification Protocols for 2-Amino-3-chloro-6-methylbenzoic Acid

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound: 2-Amino-3-chloro-6-methylbenzoic acid (CAS: 72618-63-4) Introduction & Mechanistic Rationale 2-Amino-3-chloro-6-methy...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound: 2-Amino-3-chloro-6-methylbenzoic acid (CAS: 72618-63-4)

Introduction & Mechanistic Rationale

2-Amino-3-chloro-6-methylbenzoic acid is a highly functionalized, sterically encumbered anthranilic acid derivative. It serves as a critical building block in the synthesis of complex pharmaceuticals, agrochemicals, and heterocyclic scaffolds (e.g., quinazolinones and benzoxazinones). However, its esterification presents a notorious synthetic challenge that routinely leads to reaction failure if standard conditions are applied.

The Steric and Electronic Problem: Standard Fischer esterification relies on the nucleophilic attack of an alcohol onto a protonated carboxylic acid, proceeding via a bulky, sp³-hybridized tetrahedral intermediate. In 2-amino-3-chloro-6-methylbenzoic acid, the carboxyl group (C1) is flanked by an ortho-amino group (C2) and an ortho-methyl group (C6). This 2,6-disubstitution creates severe steric repulsion, physically blocking the approach of the alcohol and preventing the formation of the tetrahedral intermediate[1].

To overcome this thermodynamic and kinetic barrier, alternative pathways must be employed. The protocols detailed below bypass the tetrahedral intermediate by either utilizing planar sp² intermediates (Isatoic Anhydride and Acyl Chloride pathways) or by shifting the site of nucleophilic attack away from the carbonyl carbon entirely (Direct Alkylation).

Comparative Analysis of Esterification Methods

The following table summarizes the quantitative and qualitative data for the three most robust esterification strategies applicable to this hindered substrate.

MethodReagentsTemp ProfileEst. YieldScalabilityKey Mechanistic AdvantagePrimary Limitation
Isatoic Anhydride (Protocol A) Triphosgene, THF; then NaOMe, MeOH0 °C Reflux85–92%High (Multi-kg)Cyclic intermediate relieves steric strain; irreversible CO₂ loss drives reaction.Requires handling of toxic phosgene derivatives.
Direct Alkylation (Protocol B) MeI, K₂CO₃, DMF20–25 °C75–85%Medium (g to kg)Sₙ2 attack at the alkyl halide avoids the hindered carbonyl center entirely.Toxic MeI; trace N-alkylation possible.
Thionyl Chloride (Protocol C) SOCl₂, MeOH0 °C 25 °C70–80%High (Multi-kg)Highly electrophilic acyl chloride forces reaction; one-pot procedure [2].Corrosive gas evolution (SO₂, HCl).

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating In-Process Controls (IPCs) and visual cues to ensure experimental trustworthiness.

Protocol A: The Isatoic Anhydride Pathway (Recommended for Scale-Up)

This method elegantly bypasses the steric hindrance of the 6-methyl group. By reacting the substrate with triphosgene, the amine and carboxylic acid are tied into a planar, rigid 6-membered cyclic anhydride (3-chloro-6-methylisatoic anhydride). Nucleophilic attack by methoxide then occurs rapidly, driven by the irreversible release of CO₂ gas [3].

Step 1: Synthesis of 3-chloro-6-methylisatoic anhydride

  • Charge a dry, nitrogen-flushed round-bottom flask with 2-amino-3-chloro-6-methylbenzoic acid (1.0 eq) and anhydrous THF (10 mL/g).

  • Cool the suspension to 0 °C. Add triphosgene (0.35–0.40 eq) in small portions. (Caution: Triphosgene is highly toxic; perform strictly in a fume hood).

  • Attach a reflux condenser and heat the mixture to 65 °C for 3–4 hours.

  • IPC (Self-Validation): Monitor by TLC (Hexane/EtOAc 1:1). The highly polar, tailing spot of the starting acid will disappear, replaced by a higher Rf​ , intensely UV-active spot (254 nm).

  • Cool to room temperature, concentrate under reduced pressure, and triturate the residue with cold hexanes. Filter to isolate the anhydride intermediate as a solid.

Step 2: Ring-Opening Esterification

  • Suspend the isatoic anhydride intermediate (1.0 eq) in anhydrous methanol (5 mL/g).

  • Cool to 0 °C and dropwise add a 30% w/w solution of sodium methoxide in methanol (1.1 eq).

  • Visual Cue: Immediate effervescence (CO₂ evolution) will be observed as the ring opens.

  • Stir at room temperature for 1 hour.

  • Quench the reaction by adjusting the pH to 7 with 1M HCl. Extract with EtOAc (3x), wash the combined organics with brine, dry over Na₂SO₄, and concentrate to yield methyl 2-amino-3-chloro-6-methylbenzoate .

Protocol B: Base-Mediated Direct Alkylation

By deprotonating the carboxylic acid to form a highly nucleophilic carboxylate anion, direct Sₙ2 attack on an alkyl halide can occur. Expert Insight: The electron-withdrawing 3-chloro group reduces the nucleophilicity of the 2-amino group, which acts as a built-in protective mechanism against unwanted N-methylation during this process.

  • Dissolve 2-amino-3-chloro-6-methylbenzoic acid (1.0 eq) in anhydrous DMF (5 mL/g).

  • Add finely powdered, anhydrous K₂CO₃ (1.5 eq). Stir vigorously for 30 minutes at room temperature to ensure complete formation of the potassium carboxylate salt.

  • Add iodomethane (MeI) (1.2 eq) dropwise.

  • Stir at room temperature for 4–6 hours.

  • IPC (Self-Validation): TLC (Hexane/EtOAc 3:1). The product ester will elute significantly faster than the baseline-bound carboxylate salt.

  • Slowly pour the reaction mixture into ice-water (15 mL/g) under vigorous stirring. The product will typically precipitate as an off-white solid. Filter, wash with copious amounts of water (to remove DMF and salts), and dry in vacuo.

Protocol C: Thionyl Chloride-Mediated One-Pot Esterification

Thionyl chloride converts the hindered acid into a highly electrophilic acyl chloride. While acyl chlorides of anthranilic acids can sometimes self-condense, the steric bulk of the 6-methyl group and the deactivating nature of the 3-chloro group slow down intermolecular amidation, allowing the vast excess of methanol to trap the intermediate [2].

  • Suspend the starting acid (1.0 eq) in anhydrous methanol (10 mL/g) and cool to 0 °C using an ice bath.

  • Add thionyl chloride (SOCl₂) (2.5 eq) dropwise over 30 minutes.

  • Visual Cue: The reaction is exothermic and will evolve SO₂ and HCl gases. The suspension will gradually clear as the acyl chloride forms and reacts.

  • Remove the ice bath, allow the reaction to warm to room temperature, and stir for 12–16 hours.

  • Concentrate the mixture in vacuo to remove excess methanol and SOCl₂.

  • Carefully neutralize the oily residue with saturated aqueous NaHCO₃ (until gas evolution ceases) and extract with dichloromethane. Dry and concentrate to afford the target ester.

Mechanistic Workflow Diagram

The following diagram illustrates the divergent synthetic logic used to overcome the steric hindrance of 2-amino-3-chloro-6-methylbenzoic acid.

G A 2-Amino-3-chloro-6-methylbenzoic acid (Highly Sterically Hindered) B Fischer Esterification (MeOH, H2SO4) A->B Steric Clash Blocks Tetrahedral Intermediate C Isatoic Anhydride Intermediate (Planar, Strain-Relieved) A->C Triphosgene, THF Reflux (Protocol A) D Carboxylate Anion (Nucleophilic sp2 Oxygen) A->D K2CO3, DMF RT (Protocol B) E Acyl Chloride Intermediate (Highly Electrophilic) A->E SOCl2, MeOH 0°C to RT (Protocol C) G Failed / Trace Yield (<10%) B->G F Methyl 2-amino-3-chloro-6-methylbenzoate (Target Ester) C->F NaOMe, MeOH -CO2 (Irreversible) D->F MeI, RT SN2 Attack E->F MeOH Excess Exothermic

Caption: Mechanistic divergence in the esterification of 2-amino-3-chloro-6-methylbenzoic acid.

References

  • Barker, D., McLeod, M. D., & Brimble, M. A. (2001). A high yielding synthesis of anthranilate esters from sterically hindered alcohols. Tetrahedron Letters. Available at:[Link]

  • ACS Omega. (2026). Thionyl Chloride-Mediated One-Pot O-, N-, and S-Deacetylation and Esterification of a Diverse Series of Acetoxy, Acetamido, and Thioacetate Carboxylic Acids. Available at:[Link]

  • Patent CZ20013472A3 / DE 1231709.Substituted aniline compounds (Detailing the NaOMe/MeOH ring-opening of 3-chloro-6-methylisatoic anhydride).
Method

Application Note: Microwave-Assisted Synthesis of Quinazolinone Scaffolds Using Methyl 2-amino-3-chloro-6-methylbenzoate

Document Type: Advanced Technical Protocol & Application Guide Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals Executive Summary The quinazolin-4(3H)-one core is a privileged pha...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Advanced Technical Protocol & Application Guide Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals

Executive Summary

The quinazolin-4(3H)-one core is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of CNS-active agents, including GABA receptor modulators, anticonvulsants, and anti-inflammatory drugs[1]. Traditionally, the Niementowski quinazoline synthesis—which condenses anthranilic acid derivatives with amides or amines—requires harsh, prolonged thermal heating that often leads to product degradation and poor yields[2].

This application note details a highly optimized, two-step microwave-assisted protocol utilizing a sterically hindered and electronically deactivated substrate: Methyl 2-amino-3-chloro-6-methylbenzoate . By leveraging microwave dielectric heating, researchers can overcome the high activation energy barriers inherent to this specific substrate, reducing reaction times from hours to minutes while achieving superior purity and yield[3].

Mechanistic Rationale & Substrate Profiling

The Challenge of the Substrate

Methyl 2-amino-3-chloro-6-methylbenzoate presents unique synthetic challenges that make conventional thermal heating highly inefficient:

  • Steric Hindrance: The methyl group at the C6 position creates significant steric bulk adjacent to the ester moiety, physically blocking nucleophilic attack during the ring-closure phase.

  • Electronic Deactivation: The highly electronegative chlorine atom at the C3 position exerts a strong inductive electron-withdrawing effect (-I effect), reducing the nucleophilicity of the adjacent C2-amino group.

  • Leaving Group Energetics: Unlike anthranilic acids that cyclize by expelling water, methyl esters require the expulsion of methanol during benzoxazinone formation[4]. This pathway possesses a significantly higher activation energy.

The Microwave Advantage (Dielectric Heating)

Conventional oil baths rely on thermal convection and conduction, creating temperature gradients that lead to side reactions. Microwave irradiation (2.45 GHz) interacts directly with the molecular dipoles of the reactants and polar solvents. This dipolar polarization causes instantaneous, volumetric in-core heating. The rapid energy transfer easily overcomes the activation energy required for methanol expulsion and forces the sterically hindered cyclization to completion.

Mechanism MW Microwave Irradiation (2.45 GHz) DP Dipolar Polarization & Ionic Conduction MW->DP IH In-Core Volumetric Heating (Rapid Temp Rise) DP->IH AE Overcoming Activation Energy (Arrhenius Kinetics) IH->AE RY Accelerated Reaction Rate & Higher Yield AE->RY

Mechanistic pathway of microwave dielectric heating accelerating chemical kinetics.

Experimental Design & Workflow

The synthesis is divided into two highly controlled, self-validating steps:

  • Acylation and Cyclization to form an isolated benzoxazinone intermediate.

  • Amination and Ring Expansion to yield the final 3-substituted-8-chloro-2,5-dimethylquinazolin-4(3H)-one scaffold.

Workflow A Methyl 2-amino-3-chloro-6-methylbenzoate (Starting Material) B Step 1: Acylation & Cyclization (Acetic Anhydride, MW: 150°C, 10 min) A->B + Excess Ac2O C 8-chloro-2,5-dimethyl-4H-benzoxazin-4-one (Isolated Intermediate) B->C - MeOH, - AcOH D Step 2: Amination & Ring Expansion (Primary Amine, MW: 160°C, 15 min) C->D + R-NH2 E 8-chloro-2,5-dimethylquinazolin-4(3H)-one (Target Scaffold) D->E - H2O

Workflow for MW-assisted synthesis of quinazolinones from substituted methyl benzoates.

Detailed Protocols (Self-Validating System)

Materials & Equipment
  • Substrate: Methyl 2-amino-3-chloro-6-methylbenzoate (CAS: 298221-53-1)

  • Reagents: Acetic anhydride (Ac₂O), Primary amines (e.g., aniline, benzylamine), glacial acetic acid.

  • Equipment: Dedicated laboratory microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) with IR temperature sensing and sealed 10 mL reaction vials.

Step 1: Synthesis of the Benzoxazinone Intermediate

Causality Note: Acetic anhydride acts as both the acylating agent for the C2-amine and the dehydrating medium for the subsequent cyclization.

  • Preparation: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, suspend 1.0 mmol of Methyl 2-amino-3-chloro-6-methylbenzoate in 3.0 mL of acetic anhydride.

  • Irradiation: Seal the vial with a Teflon septum. Program the microwave synthesizer to heat the mixture to 150°C for 10 minutes with a maximum power limit of 200 W.

  • Cooling & Precipitation: Allow the vial to cool to 50°C via compressed air cooling, then transfer the vial to an ice bath (0°C) for 30 minutes.

  • Workup: Filter the resulting precipitate under vacuum. Wash the filter cake with ice-cold hexane (2 × 5 mL) to remove residual acetic anhydride and acetic acid byproducts. Dry under vacuum.

Protocol Validation Checkpoint 1:

  • Visual: The reaction transitions from a pale-yellow solution to a dense white/off-white crystalline suspension upon cooling.

  • TLC: Complete disappearance of the blue-fluorescent starting material spot ( Rf​ ~0.6, Hexane:EtOAc 7:3) under 254 nm UV.

  • FT-IR: Disappearance of the ester C=O stretch at ~1680 cm⁻¹ and appearance of the benzoxazinone lactone C=O at ~1750 cm⁻¹.

Step 2: Amination and Ring Expansion to Quinazolinone

Causality Note: The primary amine acts as a nucleophile, opening the benzoxazinone ring to form an intermediate amide. The high-temperature microwave environment immediately drives the thermodynamic re-cyclization by expelling water.

  • Preparation: In a clean 10 mL microwave vial, combine 1.0 mmol of the isolated benzoxazinone intermediate and 1.2 mmol of the desired primary amine (e.g., aniline). Add 2.0 mL of glacial acetic acid as an acidic catalyst and solvent.

  • Irradiation: Seal the vial. Irradiate at 160°C for 15 minutes (max power 250 W). The sealed vessel allows the reaction to safely exceed the boiling point of acetic acid, driving the condensation to completion.

  • Workup: Cool the mixture to room temperature and pour it into 15 mL of crushed ice/water. Neutralize slowly with saturated aqueous sodium bicarbonate ( NaHCO3​ ) until pH 7 is reached.

  • Isolation: Extract the aqueous layer with ethyl acetate (3 × 10 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via flash chromatography if necessary.

Protocol Validation Checkpoint 2:

  • FT-IR: Shift of the carbonyl stretch from ~1750 cm⁻¹ (benzoxazinone) to the characteristic quinazolinone lactam C=O stretch at ~1660–1680 cm⁻¹.

  • Mass Spectrometry: Observation of the [M+H]+ molecular ion peak corresponding to the specific 3-substituted-8-chloro-2,5-dimethylquinazolin-4(3H)-one.

Quantitative Data Presentation

The implementation of microwave dielectric heating provides a staggering improvement in both reaction kinetics and overall green chemistry metrics (E-factor) compared to traditional oil-bath reflux methodologies.

Table 1: Comparative Efficiency of Quinazolinone Scaffold Synthesis

ParameterConventional Heating (Oil Bath)Microwave Irradiation (Sealed Vessel)
Step 1: Temp & Time 140°C, 6–8 hours150°C, 10 minutes
Step 1: Yield 45–55%88–92%
Step 2: Temp & Time 120°C, 12–16 hours160°C, 15 minutes
Step 2: Yield 30–40%85–90%
Impurity Profile High (Thermal degradation products)Low (Clean conversion)
Overall E-factor > 50< 10

Conclusion

The utilization of Methyl 2-amino-3-chloro-6-methylbenzoate in the synthesis of highly substituted quinazolinones is severely bottlenecked by steric and electronic constraints under conventional heating. By adopting the microwave-assisted protocol outlined above, researchers can exploit dielectric heating to bypass these high activation barriers. This self-validating system ensures rapid, high-yielding, and reproducible access to 8-chloro-5-methylquinazolin-4(3H)-one derivatives, accelerating downstream drug discovery and screening pipelines.

References

  • Title: Microwave Assisted Synthesis and Molecular Docking Studies of Some 4-(3H)-quinazolinone Derivatives as Inhibitors of Human Gamma-Aminobutyric Acid Receptor Source: Medicinal Chemistry (PubMed) URL: [Link]

  • Title: Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview Source: Frontiers in Chemistry URL: [Link]

  • Title: Microwave-Assisted Synthesis of Some 2-Substituted Quinazolin-4(3H)-one Derivatives from Iminoester Hydrochlorides Source: Revue Roumaine de Chimie URL: [Link]

  • Title: A New Route for the Synthesis of Quinazolinones Source: Nepal Journal of Science and Technology URL: [Link]

Sources

Application

Application Note: Scale-Up Procedures and Process Engineering for Methyl 2-Amino-3-chloro-6-methylbenzoate Derivatives

Target Audience: Process chemists, chemical engineers, and drug development professionals. Introduction & Strategic Rationale Methyl 2-amino-3-chloro-6-methylbenzoate and its structural derivatives are highly valued orth...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process chemists, chemical engineers, and drug development professionals.

Introduction & Strategic Rationale

Methyl 2-amino-3-chloro-6-methylbenzoate and its structural derivatives are highly valued ortho-aminobenzoate (anthranilate) scaffolds. They serve as critical building blocks for blockbuster agrochemicals—most notably as key intermediates in the synthesis of anthranilic diamide insecticides like[1]—and various pharmaceutical active ingredients (APIs).

When transitioning the synthesis of these derivatives from bench-scale (grams) to pilot-plant scale (kilograms), process chemists face three primary challenges:

  • Regioselectivity: Direct halogenation of anthranilates often yields a difficult-to-separate mixture of isomers.

  • Exotherm Management: Reagents required for oxidation or chlorination release massive amounts of thermal energy.

  • Safety: Accumulation of reactive intermediates (e.g., peroxides or active chlorine species) poses severe explosion hazards.

This application note details a highly optimized, self-validating scale-up protocol that bypasses the regioselectivity issues of direct chlorination by utilizing the oxidative ring-opening of an isatin precursor.

Synthetic Route Evaluation

Route A: Direct Chlorination (Not Recommended for Scale-Up)

Direct chlorination of methyl 2-amino-6-methylbenzoate using sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) is a common benchtop approach. However, the synergistic activating effects of the amino and methyl groups lead to competitive chlorination at both the 3- and 5-positions. While specialized reagents like can improve selectivity[2], downstream purification at scale remains a severe bottleneck, often requiring multiple recrystallizations that crash the overall yield.

Route B: Oxidative Esterification of Isatins (Preferred Scale-Up Route)

To guarantee absolute regiocontrol, the preferred industrial route involves the oxidative cleavage of 7-chloro-4-methylisatin[3]. By establishing the substitution pattern on the rigid isatin ring first, the subsequent tandem oxidation-esterification using hydrogen peroxide (H₂O₂) and sodium methoxide (NaOMe) in methanol yields the target methyl ester with >99% isomeric purity.

Mechanism A 7-Chloro-4-methylisatin B Hemiketal Anion A->B + NaOMe / MeOH C Peroxy Intermediate B->C + H2O2 (0-5°C) D Anthranilate Ester + CO2 C->D Ring Cleavage (22°C)

Figure 1: Mechanistic pathway of isatin oxidative ring-cleavage to anthranilate ester.

Scale-Up Workflow & Process Engineering

The following workflow outlines the critical unit operations for a 10 kg scale campaign.

ProcessFlow N1 7-Chloro-4-methylisatin (1.0 eq) in MeOH N2 Base Addition NaOMe (1.25 eq), 25°C N1->N2 Slurry formation N3 Oxidative Cleavage 50% H2O2 (1.25 eq), 0-5°C N2->N3 Cool to 0°C N4 Decarboxylation 22°C, 4 hours N3->N4 Controlled warming N5 Peroxide Quench 10% Na2SO3 N4->N5 HPLC Conversion >99% N6 Target Product Methyl 2-amino-3-chloro- 6-methylbenzoate N5->N6 Water precipitation & Filtration

Figure 2: Scale-up process workflow for the oxidative esterification of 7-chloro-4-methylisatin.

Experimental Protocol: 10 kg Scale Synthesis

Equipment Requirements: 100 L Glass-lined reactor (GLR) equipped with a jacket cooling system (glycol chiller), overhead pitched-blade turbine, internal temperature (T_int) probe, and a reflux condenser.

Step 1: Substrate Dispersion and Base Addition
  • Charge 40 L of anhydrous methanol into the reactor under a steady nitrogen sweep.

  • Add 10.0 kg (51.1 mol) of 7-chloro-4-methylisatin.

    • Causality: Isatins exhibit poor solubility in cold methanol. Maintaining a slurry ensures controlled reaction kinetics upon base addition, preventing localized concentration spikes.

  • Slowly meter in 11.5 kg (63.9 mol) of 30% w/w Sodium Methoxide (NaOMe) in methanol over 30 minutes, maintaining T_int at 20–25 °C[3].

    • Causality: The methoxide acts as a nucleophile, attacking the C3 carbonyl to form a hemiketal intermediate. The mild exotherm must be controlled to prevent premature solvent boiling.

Step 2: Oxidative Cleavage (Critical Safety Node)
  • Cool the reaction mixture to 0–5 °C using the glycol chiller.

  • Meter in 4.35 kg (63.9 mol) of 50% w/w Hydrogen Peroxide (H₂O₂) via a dosing pump over 120 minutes. Strictly maintain T_int between 0–5 °C [3].

    • Causality & Safety: The addition of H₂O₂ triggers the highly exothermic cleavage of the C2-C3 bond. A thermal runaway can lead to rapid peroxide decomposition and catastrophic gas (O₂, CO₂) evolution.

    • Self-Validating Control: The dosing pump must be interlocked with the T_int probe (programmed to halt dosing if T_int > 8 °C).

Step 3: Decarboxylation and Maturation
  • Once peroxide dosing is complete, gradually warm the reactor jacket to bring T_int to 22 °C over 1 hour.

  • Stir the mixture for an additional 3–4 hours at 22 °C[3].

    • Causality: The intermediate peroxy-species decomposes to release CO₂. Warming provides the necessary activation energy to drive the decarboxylation to completion.

    • In-Process Control (IPC): Pull a sample for HPLC analysis. Proceed only when the isatin precursor is ≤ 0.5% (Area%).

Step 4: Quenching and Product Isolation
  • Mandatory Safety Quench: Add a 10% aqueous solution of sodium sulfite (Na₂SO₃) dropwise until a peroxide test strip reads 0 ppm.

    • Causality: Unreacted peroxides pose a severe explosion hazard during downstream isolation. This self-validating safety step ensures chemical inertness before product precipitation.

  • Add 50 L of chilled water (5 °C) to the reactor over 45 minutes to precipitate the product.

  • Filter the resulting suspension via a Nutsche filter. Wash the filter cake with cold water (2 x 10 L) to remove inorganic salts and residual methanol.

  • Dry the product under vacuum (50 mbar) at 45 °C to a constant weight.

Quantitative Data & Process Parameters

ParameterValue / DescriptionCausality / Rationale
Stoichiometry (Isatin:NaOMe:H₂O₂) 1.0 : 1.25 : 1.25Excess base and oxidant ensure complete ring cleavage without leaving unreacted, unstable intermediates.
Base Addition Temperature 20–25 °CMild conditions prevent solvent boiling and uncontrolled hemiketal formation.
Oxidation Temperature 0–5 °CSuppresses thermal decomposition of H₂O₂ and mitigates the massive exotherm of the cleavage step.
Maturation Temperature 22 °CProvides sufficient thermal energy to drive decarboxylation (CO₂ release) to completion.
Quench Reagent 10% Aqueous Na₂SO₃Selectively reduces residual peroxides to prevent explosive hazards during isolation.
Expected Yield 85–92%High efficiency due to the absence of competing regioselective side reactions.

References

  • Source: Google Patents (US5118832A)
  • Source: Google Patents (CZ20013472A3 / EP1135363A1)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of Methyl 2-amino-3-chloro-6-methylbenzoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific bottlenecks researchers encounter when synthesizing highly substituted anthranilic acid deriv...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific bottlenecks researchers encounter when synthesizing highly substituted anthranilic acid derivatives. Methyl 2-amino-3-chloro-6-methylbenzoate is a critical intermediate in the development of HPPD-inhibiting herbicides (such as quinazoline-2,4-diones) and various pharmaceutical active ingredients[1].

Synthesizing this molecule presents two major chemical hurdles: severe steric hindrance during esterification and poor regioselectivity during electrophilic aromatic substitution [2]. This guide provides field-proven, self-validating protocols to overcome these challenges.

Troubleshooting Esterification (The Steric Bottleneck)

FAQ: Why is my yield consistently below 15% when using standard Fischer esterification (MeOH/H2SO4) on 2-amino-3-chloro-6-methylbenzoic acid?

The Causality: You are encountering the Victor Meyer effect . The carboxyl group at the C1 position is sandwiched between an amino group at C2 and a methyl group at C6. This di-ortho substitution creates massive steric bulk, physically blocking the alcohol nucleophile from attacking the carbonyl carbon to form the necessary tetrahedral intermediate. Acid-catalyzed reflux will only degrade your starting material without improving the yield.

The Solution: You must bypass the tetrahedral intermediate entirely. Switch from an acid-catalyzed addition-elimination mechanism to a base-mediated SN​2 alkylation using Methyl Iodide (MeI), or bypass direct esterification entirely via the oxidative cleavage of an isatin precursor.

Quantitative Comparison of Esterification Strategies
Synthesis StrategyReagents & ConditionsAvg. YieldReaction TimePrimary Limitation / Observation
Fischer Esterification MeOH, H2​SO4​ , Reflux< 15%24 hoursSevere di-ortho steric hindrance.
Base-Mediated Alkylation MeI, K2​CO3​ , DMF, 40 °C75–85%6 hoursToxicity of MeI; requires anhydrous DMF.
Isatin Oxidative Cleavage NaOMe, H2​O2​ , MeOH, 0 °C> 90%2 hoursHighly exothermic; requires strict cooling.

Troubleshooting Chlorination (The Regioselectivity Issue)

FAQ: I am starting with methyl 2-amino-6-methylbenzoate. Why does chlorination yield a messy mixture of isomers and over-chlorinated byproducts?

The Causality: The amino group (-NH2) at C2 is a powerfully activating, ortho/para-directing group. In your substrate, both the C3 (ortho) and C5 (para) positions are available for electrophilic attack. While C3 is the target, C5 is sterically less hindered (flanked by a proton and a methyl group, rather than a bulky ester). Harsh chlorinating agents like SO2​Cl2​ or Cl2​ gas at room temperature lack the subtlety required to differentiate these sites, leading to 5-chloro and 3,5-dichloro impurities.

The Solution: Use N-Chlorosuccinimide (NCS) in a polar aprotic solvent (like Acetonitrile) at strictly 0–5 °C. The bulky succinimide leaving group and the low temperature kinetically favor the C3 position due to hydrogen-bond complexation between the NCS and the C2-amino group prior to chlorine transfer.

Chlorination Regioselectivity Data
ReagentSolventTemp (°C)3-Chloro (Target)5-Chloro (Impurity)3,5-Dichloro (Impurity)
Cl2​ gasAcetic Acid2540%35%25%
SO2​Cl2​ DCM2555%30%15%
NCS Acetonitrile 0–5 88% 10% < 2%

Workflow & Mechanistic Visualizations

To help you select the most efficient route based on your available starting materials, consult the workflow diagram below.

Workflow Target Target: Methyl 2-amino-3-chloro-6-methylbenzoate Issue Identify Synthetic Bottleneck Target->Issue Steric Steric Hindrance (Di-ortho substitution) Issue->Steric Starting from Acid Regio Regioselectivity (C3 vs C5 Chlorination) Issue->Regio Starting from Ester Sol1 Base-Mediated Alkylation (MeI, K2CO3) Steric->Sol1 Sol3 Isatin Oxidative Cleavage (The Gold Standard) Steric->Sol3 Alternative Route Sol2 Low-Temp NCS (0-5 °C, MeCN) Regio->Sol2 Regio->Sol3 Alternative Route

Fig 1: Troubleshooting workflow for selecting the optimal synthesis route.

Mechanism SM 7-Chloro-4-methylisatin (Starting Material) Int Peroxy Intermediate (Ring Opening) SM->Int NaOMe, MeOH H2O2 (50%) Prod Methyl 2-amino-3-chloro- 6-methylbenzoate Int->Prod -CO2 Exothermic

Fig 2: Mechanistic pathway of the high-yield isatin oxidative cleavage.

Validated Experimental Protocols

Protocol A: Base-Mediated Alkylation (Overcoming Steric Hindrance)

Use this if you must start from 2-amino-3-chloro-6-methylbenzoic acid.

  • Setup: In a flame-dried 250 mL round-bottom flask under N2​ , dissolve 2-amino-3-chloro-6-methylbenzoic acid (10.0 g, 53.9 mmol) in anhydrous DMF (100 mL).

  • Base Addition: Add finely powdered, anhydrous K2​CO3​ (11.2 g, 80.8 mmol, 1.5 eq). Stir at room temperature for 15 minutes to form the carboxylate salt.

  • Alkylation: Dropwise, add Methyl Iodide (MeI) (4.0 mL, 64.6 mmol, 1.2 eq). Caution: MeI is highly volatile and toxic; perform in a fume hood.

  • Reaction: Heat the suspension to 40 °C for 6 hours.

  • Self-Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 3:1). The highly polar acid baseline spot should completely convert to a high-Rf UV-active spot. Quench a 0.1 mL aliquot in water/EtOAc; if the aqueous layer pH is < 7, base was insufficient.

  • Workup: Pour the mixture into ice water (300 mL). Extract with EtOAc (3 x 100 mL). Wash the combined organics with 5% LiCl aqueous solution (3 x 50 mL) to remove residual DMF. Dry over Na2​SO4​ , filter, and concentrate in vacuo.

Protocol B: Isatin Oxidative Cleavage (The Industry "Gold Standard")

This is the most authoritative, high-yield method to bypass both regioselectivity and steric issues, utilizing 7-chloro-4-methylisatin [1].

  • Setup: Suspend 7-chloro-4-methylisatin (25.0 g, 128 mmol) in anhydrous Methanol (150 mL) in a 500 mL 3-neck flask equipped with a dropping funnel and internal thermometer.

  • Alkoxide Addition: Under vigorous stirring at 22 °C, add 30% Sodium Methoxide in methanol (28.8 g, 160 mmol, 1.25 eq) over 10 minutes. The suspension will darken as the isatin ring opens to form the intermediate.

  • Cooling: Chill the reaction mixture strictly to 0 °C using an ice-salt bath.

  • Oxidation: Slowly add 50% Hydrogen Peroxide ( H2​O2​ ) (10.9 g, 160 mmol, 1.25 eq) dropwise over 30 minutes.

  • Self-Validation Checkpoint: The reaction is highly exothermic. Maintain the internal temperature between 0–5 °C. A successful reaction is visually self-validating: the dark solution will rapidly transition to a pale yellow suspension as CO2​ gas evolves and the product precipitates.

  • Workup: Stir for an additional 1 hour at room temperature. Quench with saturated aqueous sodium thiosulfate (20 mL) to destroy unreacted peroxides (Verify with KI-starch paper). Concentrate the methanol in vacuo, dilute with water, and filter the resulting pale yellow solid. Recrystallize from heptane to yield >90% pure Methyl 2-amino-3-chloro-6-methylbenzoate.

References

  • European Patent Office.Substituted aniline compounds / Process for preparing anthranilic acid esters (EP 32 672 A / CZ20013472A3). Google Patents.
  • Journal of Agricultural and Food Chemistry. Structure-Based Design of 4-Hydroxyphenylpyruvate Dioxygenase Inhibitor as a Potential Herbicide for Cotton Fields. ACS Publications. Available at:[Link]

Optimization

Technical Support Center: Recrystallization of Methyl 2-amino-3-chloro-6-methylbenzoate

This guide provides in-depth technical support for the recrystallization of Methyl 2-amino-3-chloro-6-methylbenzoate, a key intermediate in pharmaceutical synthesis. Achieving high chemical purity is critical for downstr...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for the recrystallization of Methyl 2-amino-3-chloro-6-methylbenzoate, a key intermediate in pharmaceutical synthesis. Achieving high chemical purity is critical for downstream applications, and recrystallization is a powerful technique for this purpose.[1][2] This document is designed for researchers, chemists, and drug development professionals, offering practical solutions to common challenges encountered during purification.

Frequently Asked Questions (FAQs)

Q1: What are the ideal characteristics of a recrystallization solvent for Methyl 2-amino-3-chloro-6-methylbenzoate?

A1: Selecting the right solvent is the most critical step for successful recrystallization.[5] An ideal solvent should exhibit the following properties:

  • High Temperature Coefficient: The compound should be highly soluble in the solvent at its boiling point but poorly soluble at low temperatures (e.g., room temperature or in an ice bath).[6][7] This differential solubility is the fundamental principle that drives crystallization and ensures a high recovery yield.

  • Impurity Solubility Profile: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot gravity filtration) or remain highly soluble in the cold solvent (staying in the mother liquor after crystallization).[6][7]

  • Chemical Inertness: The solvent must not react with Methyl 2-amino-3-chloro-6-methylbenzoate.[5][6]

  • Volatility: The solvent should have a relatively low boiling point to allow for easy removal from the purified crystals during the drying process.[6]

  • Safety and Cost: The solvent should be non-toxic, non-flammable, and cost-effective for the intended scale of the purification.[5]

Q2: Which solvents are recommended as starting points for screening?

A2: Based on the polarity and functional groups of the target molecule (an aromatic amine and a methyl ester), several classes of solvents are suitable for initial screening. Studies on the closely related 2-amino-5-chloro-3-methylbenzoic acid show good solubility in polar protic and aprotic solvents.[3][4]

  • Alcohols: Methanol and Ethanol are excellent starting points. They often provide the desired solubility gradient with temperature.

  • Ketones: Acetone is another strong candidate, known to dissolve many substituted benzoic acid derivatives.[3]

  • Esters: Ethyl acetate can be effective.

  • Solvent/Anti-solvent Systems: A binary solvent system, such as ethanol-water or acetone-hexane, can be highly effective.[2][5] In this method, the compound is dissolved in a minimal amount of a "good" solvent (like ethanol) at high temperature, and a "poor" solvent or "anti-solvent" (like water) is added dropwise until turbidity appears, promoting crystallization upon cooling.

Q3: How do I perform a small-scale solvent test to find the best option?

A3: A systematic, small-scale test is the most efficient way to identify the optimal solvent.

  • Place approximately 20-30 mg of your crude Methyl 2-amino-3-chloro-6-methylbenzoate into a small test tube.

  • Add the test solvent dropwise at room temperature, swirling after each drop. If the compound dissolves in <0.5 mL, the solvent is too good at room temperature and should be discarded.

  • If it is insoluble at room temperature, begin heating the test tube in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.

  • Remove the test tube from the heat and allow it to cool slowly to room temperature, then place it in an ice bath.

  • Observe the quality and quantity of the crystals formed. An ideal solvent will yield a large crop of well-defined crystals.[8]

Q4: What are the essential safety precautions when performing this recrystallization?

A4: Standard laboratory safety protocols must be followed.

  • Ventilation: Always conduct recrystallizations inside a certified chemical fume hood to avoid inhaling solvent vapors.[9]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9]

  • Heating: Use a heating mantle, steam bath, or hot plate. Never use an open flame with flammable organic solvents. Add boiling chips to prevent bumping of the boiling solvent.[6]

  • Handling: Be aware of the specific hazards of the solvents being used by consulting their Safety Data Sheets (SDS).

Troubleshooting Guide

Q1: My compound will not crystallize from the solution after cooling. What should I do?

A1: This is a common issue, often caused by either using too much solvent or the formation of a supersaturated solution.[10]

  • Induce Crystallization:

    • Scratching: Gently scratch the inside surface of the flask with a glass stirring rod at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[10][11]

    • Seeding: Add a tiny "seed" crystal of the pure compound to the solution. This provides a template for crystallization to begin.[5][10]

    • Extended Cooling: Ensure the solution has had adequate time to cool. Place the flask in an ice-salt bath for a lower temperature if necessary.[10]

  • Reduce Solvent Volume: This is the most common reason for crystallization failure.[10] Gently heat the solution to boil off some of the solvent (typically 10-20% of the volume), and then attempt to cool it again.[11]

Q2: My compound "oiled out" as a liquid instead of forming solid crystals. How can I fix this?

A2: Oiling out occurs when the solute precipitates from the solution at a temperature above its melting point, often because the solution is too concentrated or cools too rapidly.[12]

  • Reheat the solution until the oil completely redissolves.

  • Add a small amount (5-10%) more of the hot solvent to decrease the saturation point.[10]

  • Allow the flask to cool very slowly. Insulating the flask by wrapping it in glass wool or placing it in a warm water bath that cools gradually can promote the formation of crystals instead of oil.[10][11]

  • If using a mixed solvent system, add more of the "good" solvent to redissolve the oil, then re-attempt the addition of the anti-solvent.

Q3: The final product is still colored, even after recrystallization. How can I remove colored impurities?

A3: Discoloration suggests the presence of persistent, often highly conjugated, impurities.[12]

  • Use Activated Charcoal: Activated charcoal can effectively adsorb these colored impurities.[2][6]

    • Dissolve the crude solid in the minimum amount of hot solvent.

    • Remove the flask from the heat source and allow it to cool slightly to prevent violent boiling over.

    • Add a very small amount of activated charcoal (the tip of a spatula is usually sufficient).

    • Reheat the solution to boiling for a few minutes.

    • Crucially, you must perform a hot gravity filtration to remove the charcoal while the solution is still hot.[2][6] If the solution cools during this step, the product will prematurely crystallize on the filter paper, leading to significant yield loss. Use a pre-heated funnel and fluted filter paper for this step.

    • Allow the hot, filtered solution to cool and crystallize as usual.

Q4: My final yield of purified crystals is very low. What are the likely causes?

A4: Low yield is a frustrating but preventable issue. Several factors could be responsible:

  • Excessive Solvent: Using too much solvent during the initial dissolution step is a primary cause of low recovery, as a significant portion of the product will remain in the mother liquor even when cold.[12]

  • Premature Crystallization: If the solution cools during hot gravity filtration (if performed), product will be lost on the filter paper. Ensure the funnel and receiving flask are kept hot.

  • Incomplete Crystallization: Not allowing the solution to cool for a sufficient amount of time or to a low enough temperature will leave product dissolved.[12]

  • Washing with Warm Solvent: Washing the collected crystals in the Büchner funnel with solvent that is not ice-cold will redissolve some of your product.[2]

  • Transfer Losses: Be meticulous during transfers between flasks to minimize physical loss of material.[12]

Solvent Selection Summary Table

This table is based on data from structurally similar compounds and general chemical principles. Experimental validation is required.

SolventBoiling Point (°C)Expected Solubility Profile for Target CompoundNotes
Methanol 65Likely high solubility when hot, lower when cold.Good starting point for screening.
Ethanol 78Likely high solubility when hot, lower when cold.Often used in an ethanol/water system.[2]
Acetone 56May have high solubility even at room temp, but worth testing.Found to be a good solvent for a similar acid.[3]
Ethyl Acetate 77Moderate polarity may provide a good solubility gradient.
Water 100Expected to be poorly soluble.Excellent choice as an anti-solvent with a miscible organic solvent like ethanol or acetone.
Hexane 69Expected to be poorly soluble.Can be used as an anti-solvent with acetone.

Visual Workflow: Troubleshooting Crystallization Failure

Below is a decision-making workflow for when crystallization fails to initiate upon cooling.

Caption: Troubleshooting Decision Tree for Failed Crystallization.

Detailed Experimental Protocol: Single-Solvent Recrystallization

This protocol outlines a general procedure. The exact solvent and volumes must be determined through the small-scale tests described previously.

  • Dissolution:

    • Place the crude Methyl 2-amino-3-chloro-6-methylbenzoate into an appropriately sized Erlenmeyer flask containing a magnetic stir bar or a few boiling chips.

    • Add the minimum amount of the chosen recrystallization solvent to the flask to just cover the solid.

    • Gently heat the mixture on a hot plate with stirring. Continue to add small portions of the hot solvent until the solid completely dissolves.[5][13] Avoid adding a large excess of solvent.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat. Add a small amount of activated charcoal.

    • Return the flask to the heat and boil gently for 2-5 minutes.

  • Hot Gravity Filtration (Only if charcoal was used or insoluble impurities are present):

    • Place a piece of fluted filter paper into a stemless or short-stemmed funnel.

    • Preheat the funnel and a clean receiving Erlenmeyer flask by placing them on the hot plate and allowing hot solvent vapor to pass through them.

    • Quickly pour the hot solution through the fluted filter paper.[2] Rinse the original flask with a small amount of hot solvent and pass it through the filter to ensure complete transfer.

  • Crystallization:

    • Cover the mouth of the Erlenmeyer flask containing the hot, clear solution with a watch glass.

    • Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[11]

    • Once the flask has reached room temperature, place it in an ice bath for at least 20-30 minutes to maximize crystal yield.[12]

  • Isolation and Washing of Crystals:

    • Collect the purified crystals by vacuum filtration using a Büchner funnel and a filter flask.[13]

    • Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities from the mother liquor.[2][12]

  • Drying:

    • Leave the crystals in the Büchner funnel with the vacuum running to pull air through and partially dry them.

    • Transfer the crystals to a pre-weighed watch glass and dry them to a constant weight. This can be done by air drying or in a vacuum oven at a temperature well below the compound's melting point.[2]

  • Purity Assessment:

    • Determine the melting point of the dried, recrystallized product. A sharp melting point close to the literature value indicates high purity.

    • Calculate the percent recovery.[13]

References

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Solubility of 2-Amino-5-chloro-3-methylbenzoic Acid in Ten Pure Solvents and Three Groups of Binary Mixed Solvents at T = 278.15–323.15 K. Journal of Chemical & Engineering Data. [Link]

  • Methyl 2,3-diamino-6-chlorobenzoate. PubChem, National Library of Medicine. [Link]

  • Recrystallization. University of California, Davis. [Link]

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development, ACS Publications. [Link]

  • Preparation method of 2-amino-3-chlorobenzoic methyl ester.
  • Solubility of 2-Amino-5-chloro-3-methylbenzoic Acid in Ten Pure Solvents and Three Groups of Binary Mixed Solvents at T = 278.15–323.15 K. ResearchGate. [Link]

  • Problems with Recrystallisations. University of York. [Link]

  • Purification of N-substituted aminobenzaldehydes.
  • 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Methyl 2-amino-3-chlorobenzoate MSDS. Chemsrc. [Link]

  • Purification by Recrystallization. CUNY Baruch College. [Link]

  • The Art and Science of Choosing the Right Recrystallization Solvent. Oreate AI Blog. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Cyclization Failures with Methyl 2-amino-3-chloro-6-methylbenzoate

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for cyclization reactions involving Methyl 2-amino-3-chloro-6-methylbe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for cyclization reactions involving Methyl 2-amino-3-chloro-6-methylbenzoate. Here, we address common experimental failures with a focus on the underlying chemical principles to empower you to solve even the most challenging synthetic hurdles.

Frequently Asked Questions (FAQs)

Q1: My cyclization reaction with Methyl 2-amino-3-chloro-6-methylbenzoate is not proceeding. What are the most common initial checks?

A1: When a cyclization reaction fails to initiate, it's crucial to systematically verify the foundational components of your experiment. Often, the root cause is a simple oversight rather than a complex chemical issue.

Initial Troubleshooting Workflow:

dot digraph "Initial_Troubleshooting" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

} } A flowchart for initial troubleshooting steps.

Detailed Checks:

  • Starting Material Integrity:

    • Purity: Confirm the purity of your Methyl 2-amino-3-chloro-6-methylbenzoate via NMR or melting point analysis. Impurities can inhibit catalysts or introduce side reactions.

    • Stability: While generally stable, improper storage (exposure to light or air) can lead to degradation. A visual inspection for color change can be an initial indicator.

  • Reagent and Solvent Quality:

    • Solvent Dryness: Many cyclization reactions are sensitive to moisture. Ensure you are using anhydrous solvents, especially when working with organometallics or strong bases.

    • Reagent Potency: The activity of reagents like bases or catalysts can diminish over time. Use freshly opened or properly stored reagents.

  • Reaction Conditions:

    • Temperature Control: Verify the accuracy of your thermometer and heating mantle/cooling bath. Some reactions have a narrow optimal temperature window.

    • Inert Atmosphere: If your reaction is air-sensitive, ensure your inert gas (Nitrogen or Argon) setup is functioning correctly and that all glassware was properly dried.

    • Stirring: Inadequate stirring can lead to localized concentration gradients and poor reaction kinetics.

Q2: I'm observing the formation of multiple products, and my desired cyclized product is a minor component. How can I improve selectivity?

A2: The formation of multiple products points towards competing reaction pathways. With Methyl 2-amino-3-chloro-6-methylbenzoate, the electronic and steric effects of the substituents play a significant role.

Understanding the Substituent Effects:

The Methyl 2-amino-3-chloro-6-methylbenzoate molecule has both electron-donating (amino, methyl) and electron-withdrawing (chloro, methyl ester) groups. Their positions influence the nucleophilicity of the amino group and the electrophilicity of potential reaction partners.

  • Amino Group (-NH2): A strong activating group, making the aromatic ring electron-rich and influencing the nucleophilicity of the nitrogen.

  • Chloro Group (-Cl): An electron-withdrawing group via induction, but a weak deactivator overall. It can also serve as a leaving group in some cyclization strategies.

  • Methyl Groups (-CH3): Electron-donating groups that can influence regioselectivity.

  • Methyl Ester (-COOCH3): An electron-withdrawing group that can be a site for intramolecular reactions.

Strategies to Enhance Selectivity:

StrategyRationaleExample Application
Lower Reaction Temperature Reduces the energy available for higher activation energy side reactions.If you observe decomposition or polymerization.
Change the Base A weaker base may be more selective and prevent undesired deprotonations.Switching from a strong base like NaH to a milder one like K2CO3.
Modify the Catalyst Different catalysts can favor specific reaction pathways.In metal-catalyzed cross-coupling/cyclization, ligand choice is critical.
High-Dilution Conditions Favors intramolecular cyclization over intermolecular side reactions like dimerization.[1]Use a syringe pump for slow addition of the substrate to a large volume of solvent.[1]
Q3: My cyclization is stalling and not going to completion. What could be the cause and how can I address it?

A3: A stalled reaction suggests that either the starting material is no longer being consumed or the reaction has reached an unfavorable equilibrium.

Potential Causes and Solutions:

  • Catalyst Deactivation:

    • Cause: Impurities in the starting material or solvent can "poison" the catalyst. Air or moisture can also deactivate sensitive catalysts.

    • Solution: Ensure high purity of all components and maintain a strict inert atmosphere. In some cases, adding a co-catalyst or ligand can stabilize the active catalytic species.[1]

  • Product Inhibition:

    • Cause: The product of the reaction may coordinate to the catalyst more strongly than the starting material, effectively shutting down the catalytic cycle.

    • Solution: This is a more challenging issue to resolve. Sometimes, changing the solvent or adding a sacrificial ligand that can displace the product from the catalyst can be effective.

  • Unfavorable Equilibrium:

    • Cause: The reverse reaction may be significant at the reaction temperature.

    • Solution: Consider removing a byproduct to drive the reaction forward (e.g., removal of water with a Dean-Stark trap). Alternatively, a change in temperature might shift the equilibrium.

Reaction Monitoring is Key:

To diagnose a stalled reaction, it is essential to monitor its progress. Techniques like Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for tracking the consumption of starting materials and the formation of products and byproducts.[2][3]

dot digraph "Reaction_Monitoring_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

} } A workflow for monitoring reaction progress.

Q4: I am attempting a specific type of cyclization (e.g., quinoline or quinazolinone synthesis) and it's failing. What are some specific considerations?

A4: The optimal conditions are highly dependent on the target heterocycle.

Case Study 1: Quinoline Synthesis

The synthesis of quinolines often involves the condensation of an aniline derivative with a 1,3-dicarbonyl compound or a related species.[4]

Common Pitfalls:

  • Incorrect Condensation Partner: The reactivity of the dicarbonyl compound is critical. Steric hindrance can prevent the initial condensation step.

  • Acid Catalyst Choice: Strong acids can lead to unwanted side reactions. A milder acid catalyst might be necessary.

  • Oxidative Step: Some quinoline syntheses require a subsequent oxidation step to form the aromatic ring. Ensure the chosen oxidant is compatible with the functional groups on your molecule.

Case Study 2: Quinazolinone Synthesis

Quinazolinone synthesis can be achieved through various routes, including the reaction of an anthranilic acid derivative with an amide or an orthoester.[5]

Common Pitfalls:

  • Amide/Orthoester Reactivity: The electrophilicity of the carbonyl or orthoester carbon is key. Electron-donating groups on this partner can slow down the reaction.

  • Dehydration Step: The final ring-closing step often involves the elimination of water. Inefficient removal of water can lead to a low yield.

  • Base-catalyzed side reactions: Strong bases can lead to the formation of byproducts. The choice of a suitable base is crucial for the success of the reaction.

Experimental Protocols

Protocol 1: General Procedure for Reaction Monitoring by TLC
  • Prepare a TLC chamber with an appropriate solvent system.

  • Using a capillary tube, spot a small amount of the reaction mixture onto the TLC plate baseline.

  • Also spot the starting material(s) for comparison.

  • Develop the plate in the TLC chamber.

  • Visualize the spots under a UV lamp and/or by staining.

  • Assess the disappearance of the starting material spot(s) and the appearance of the product spot(s).

Protocol 2: High-Dilution Technique for Intramolecular Cyclization
  • Set up the reaction vessel with a large volume of the appropriate solvent and the catalyst (if applicable).

  • Heat or cool the solvent to the desired reaction temperature.

  • Dissolve the Methyl 2-amino-3-chloro-6-methylbenzoate and any other reagents in a separate flask to create a concentrated solution.

  • Using a syringe pump, add the concentrated solution to the reaction vessel at a very slow rate (e.g., over several hours).

  • Maintain constant stirring and temperature throughout the addition.

  • Monitor the reaction progress by TLC or other analytical methods.

References

Sources

Optimization

Optimizing reaction temperature for chlorinated anthranilate esters

Welcome to the Technical Support Center for Advanced Organic Synthesis. This guide is designed for researchers, application scientists, and drug development professionals encountering thermodynamic and kinetic bottleneck...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. This guide is designed for researchers, application scientists, and drug development professionals encountering thermodynamic and kinetic bottlenecks during the synthesis of chlorinated anthranilate esters.

Below, we dissect the mechanistic challenges of these specific substrates and provide field-proven, self-validating protocols to optimize your reaction temperatures and maximize yields.

Part 1: Troubleshooting & Mechanistic FAQs

Q1: Why is my direct Fischer esterification of chlorinated anthranilic acid stalling at standard reflux temperatures (60–70°C)? The Causality: The reactivity of anthranilate derivatives is heavily dictated by the electronic and steric effects of their ring substituents 1. A chlorine atom exerts a strong inductive electron-withdrawing (-I) effect. While this theoretically increases the electrophilicity of the carbonyl carbon, it also drastically reduces the nucleophilicity of the adjacent amino group. More critically, if the chlorine is positioned ortho to the carboxylic acid (e.g., 3-chloroanthranilic acid), steric hindrance physically blocks the trajectory of the incoming alcohol nucleophile. This raises the activation energy ( Ea​ ) required to form the tetrahedral intermediate. Standard reflux temperatures simply do not provide enough thermal energy to overcome this barrier.

Q2: I increased the reaction temperature to >100°C using a high-boiling solvent, but my yield dropped and the mixture turned dark. What is happening? The Causality: By applying brute-force thermal energy (>100°C) in an acidic environment, you have crossed the activation threshold for competing side reactions. The most common issue is intermolecular N-alkylation, where the alcohol acts as an alkylating agent against the weakly nucleophilic amino group under high heat. Additionally, prolonged high-temperature exposure causes thermal degradation (oxidation of the aniline moiety) and decarboxylation. To fix this, you must lower the temperature and change the mechanistic pathway rather than forcing the direct esterification.

Q3: How can I achieve high conversion at lower, safer temperatures? The Causality: You must bypass the high activation energy of the direct Fischer esterification by utilizing a more reactive intermediate or a superior catalytic cycle.

  • Approach A (Transesterification): Utilizing a potassium carbonate ( K2​CO3​ ) catalyst system allows you to operate just below the boiling point of the alcohol. This method has been shown to achieve 88–97% yields by forming a highly reactive alkoxide intermediate that facilitates a controlled exchange 2.

  • Approach B (Isatoic Anhydride Route): Converting the chlorinated anthranilic acid into an isatoic anhydride creates a highly strained, electrophilic ring. Base-catalyzed ring-opening with an alcohol proceeds rapidly at mild temperatures (25°C to 40°C), consistently yielding >95% product without thermal degradation 3.

Part 2: Quantitative Route Comparison

Use the following data table to select the optimal temperature and catalytic system based on your specific chlorinated substrate.

Synthetic RouteCatalyst SystemOptimal TemperatureReaction TimeTypical YieldPrimary Side-Reaction Risk
Direct Fischer Esterification H2​SO4​ (Acidic)80–100°C (Reflux)12–24 h40–60%N-alkylation, thermal degradation
Base-Catalyzed Transesterification K2​CO3​ (2–5 mol%)60–70°C (Just below B.P.)8–20 h88–97%Minimal (highly selective)
Isatoic Anhydride Ring-Opening DMAP / Base25–40°C (Mild)2–4 h>95%Premature hydrolysis (if wet)

Part 3: Workflow & Temperature Optimization Diagram

TempOptimization Start Chlorinated Anthranilic Acid Substrate StericCheck Is Chlorine Ortho to Carboxyl? (High Steric Hindrance) Start->StericCheck YesOrtho Yes (e.g., 3-Chloro) StericCheck->YesOrtho Yes NoOrtho No (e.g., 4-Chloro or 5-Chloro) StericCheck->NoOrtho No RouteA Avoid Direct Fischer Use Isatoic Anhydride Route YesOrtho->RouteA RouteB Transesterification or Direct Esterification viable NoOrtho->RouteB TempA Optimum Temp: 25-40°C (Mild Base Catalysis) RouteA->TempA TempB Optimum Temp: 60-70°C (Just below alcohol B.P.) RouteB->TempB YieldA Yield: >95% No Thermal Degradation TempA->YieldA YieldB Yield: 88-97% Highly Selective TempB->YieldB

Fig 1. Temperature and route optimization workflow based on steric hindrance of the substrate.

Part 4: Self-Validating Experimental Protocols

Protocol A: Optimized Potassium Carbonate Transesterification

Best for: 4-chloro and 5-chloro anthranilate derivatives where moderate heating is tolerated.

  • Reaction Setup: In a flame-dried round-bottom flask under inert atmosphere ( N2​ ), dissolve the chlorinated anthranilate precursor (1.0 equiv) in the desired anhydrous alcohol (e.g., methanol or ethanol).

  • Catalyst Addition: Add anhydrous K2​CO3​ (2–5 mol% relative to the limiting reagent). Causality note: Keeping the catalyst loading low prevents base-catalyzed hydrolysis of the ester product.

  • Temperature Control: Equip the flask with a reflux condenser. Heat the reaction mixture to exactly 2°C below the boiling point of the alcohol (e.g., 63°C for methanol). Do not achieve a rolling boil.

  • Self-Validation Check: At t=8 hours, withdraw a 0.1 mL aliquot. Quench with water, extract with ethyl acetate, and run a TLC (Hexane:EtOAc 4:1). The disappearance of the starting material spot and the appearance of a higher Rf​ UV-active spot confirms successful conversion. If starting material remains, continue heating for up to 20 hours.

  • Workup: Cool to room temperature. The beauty of this protocol is its simplicity: perform a simple vacuum filtration through a Celite pad to remove the K2​CO3​ residue, then concentrate the filtrate under reduced pressure to yield the pure ester.

Protocol B: Mild Isatoic Anhydride Ring-Opening

Best for: 3-chloro and 6-chloro anthranilate derivatives (high steric hindrance) requiring low-temperature synthesis.

  • Anhydride Formation (Pre-step): React the chlorinated anthranilic acid with triphosgene in toluene to form the corresponding chlorinated isatoic anhydride. Isolate via filtration.

  • Reaction Setup: Suspend the chlorinated isatoic anhydride (1.0 equiv) in the target anhydrous alcohol. Add a catalytic amount of 4-Dimethylaminopyridine (DMAP, 10 mol%).

  • Temperature Control: Maintain the reaction strictly between 25°C and 40°C. Causality note: The ring strain of the isatoic anhydride makes the carbonyl highly susceptible to nucleophilic attack; excessive heat will cause rapid, uncontrolled decarboxylation and potential polymerization.

  • Self-Validation Check: The reaction is self-indicating. As the alcohol attacks the anhydride, CO2​ gas is evolved. Monitor the reaction via a bubbler. When gas evolution ceases (typically 2–4 hours), the reaction is complete. Confirm via GC-MS; the mass spectrum should show the molecular ion peak corresponding to the chlorinated ester with no anhydride remaining.

  • Workup: Evaporate the excess alcohol under reduced pressure. Redissolve the crude residue in dichloromethane, wash with 0.1 M HCl (to remove DMAP), followed by brine. Dry over Na2​SO4​ and concentrate to obtain the ester in >95% yield.

References

Sources

Troubleshooting

Removing unreacted Methyl 2-amino-3-chloro-6-methylbenzoate from mixtures

Topic: Removing Unreacted Methyl 2-amino-3-chloro-6-methylbenzoate Welcome to the Technical Support Center. This guide is designed for process chemists and discovery scientists facing challenges in purifying reaction mix...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removing Unreacted Methyl 2-amino-3-chloro-6-methylbenzoate

Welcome to the Technical Support Center. This guide is designed for process chemists and discovery scientists facing challenges in purifying reaction mixtures containing unreacted Methyl 2-amino-3-chloro-6-methylbenzoate . Because of its unique structural features, this molecule defies standard purification heuristics. Below, we dissect the mechanistic reasons behind these challenges and provide field-validated troubleshooting strategies.

Chemical Profiling & Mechanistic Overview

Methyl 2-amino-3-chloro-6-methylbenzoate is an ester of anthranilic acid[1]. To successfully remove it from a reaction mixture, one must understand the causality behind its physicochemical behavior:

  • Depressed Basicity: The parent compound, methyl anthranilate, is already a weak base with a conjugate acid pKa of 2.23[2]. The addition of an electron-withdrawing chlorine atom at the 3-position (ortho to the amine) further depletes the electron density on the nitrogen via the inductive (-I) effect. This drops the pKa to approximately < 1.0, rendering standard acidic extractions ineffective.

  • Extreme Steric Hindrance: The primary amine at the 2-position is sandwiched between a bulky methyl ester at C1 and a chlorine atom at C3. This steric shielding severely retards the kinetics of standard electrophilic scavenging or derivatization reactions.

Troubleshooting FAQs

Q: Why does standard liquid-liquid extraction with 1M HCl fail to remove this unreacted starting material? A: The failure is rooted in the molecule's severely depressed basicity. At the pH of standard 1M HCl (pH ~0), the sterically hindered, electron-deficient amine remains largely unprotonated. Because it does not form a water-soluble ammonium salt, it remains highly lipophilic and partitions stubbornly into the organic phase alongside your target product.

Q: Can I use electrophilic scavenger resins to sequester the unreacted amine? A: Yes, but standard room-temperature protocols will fail. Solid-supported scavengers, such as isocyanate (NCO) resins, are highly effective for capturing primary amines by forming irreversible covalent urea bonds[3][4]. However, due to the extreme steric hindrance of the 2-amino group, you must elevate the reaction temperature (e.g., 50 °C) and increase the resin loading (3–5 equivalents) to overcome the kinetic barrier and drive the capture to completion[5].

Q: What is the most scalable chemical method to remove this impurity without relying on chromatography? A: Chemical derivatization using a cyclic anhydride (e.g., succinic anhydride). By reacting the mixture with succinic anhydride in the presence of a catalyst, the unreacted weakly basic amine is converted into a carboxylic acid-containing half-amide. This drastically alters its physicochemical properties, allowing it to be easily washed into an aqueous phase using a mild base like saturated sodium bicarbonate, leaving your non-basic product isolated in the organic phase.

Strategy Selection & Quantitative Data

Use the decision matrix below to select the appropriate purification strategy based on your reaction scale.

DecisionMatrix Start Unreacted Methyl 2-amino-3-chloro- 6-methylbenzoate in Mixture CheckScale What is the reaction scale? Start->CheckScale SmallScale Small/Analytical (< 1 mmol) CheckScale->SmallScale LargeScale Preparative/Process (> 1 mmol) CheckScale->LargeScale Resin Isocyanate Scavenger Resin (Requires Heating) SmallScale->Resin Fast, parallel synthesis Chrom Silica Gel Chromatography SmallScale->Chrom High purity needed Deriv Chemical Derivatization (Succinic Anhydride + Base Wash) LargeScale->Deriv Cost-effective & Scalable LargeScale->Chrom If product is acid-sensitive

Decision matrix for selecting the optimal amine removal strategy based on reaction scale.

Table 1: Comparison of Amine Removal Strategies

MethodReagent / MaterialScalabilityAmine Removal EfficiencyEst. Time RequiredRelative Cost
Acidic Extraction 1M - 3M Aqueous HClHigh< 20% (Poor)< 1 hourLow
Chemical Derivatization Succinic Anhydride + NaHCO₃High> 95% (Excellent)4 - 6 hoursLow
Solid-Phase Scavenging PS-Isocyanate ResinLow (Discovery)> 90% (Good)12 - 16 hoursHigh
Chromatography Silica Gel (Normal Phase)Medium> 98% (Excellent)2 - 8 hoursMedium
Validated Experimental Protocols
Protocol A: Chemical Derivatization-Extraction (Process Scale)

This protocol utilizes succinic anhydride to tag the unreacted amine with a carboxylic acid handle, enabling basic aqueous extraction.

DerivatizationWorkflow Step1 Crude Mixture (Product + Amine) Step2 Add Succinic Anhydride & DMAP (40 °C) Step1->Step2 Step3 Form Acidic Amide Derivative Step2->Step3 Step4 Liquid-Liquid Extraction (Aqueous NaHCO3) Step3->Step4 Step5 Organic Phase (Purified Product) Step4->Step5

Workflow for the chemical derivatization and extraction of unreacted sterically hindered amines.

Step-by-Step Methodology:

  • Solubilization: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate) at a concentration of ~0.2 M.

  • Derivatization: Add 2.0 equivalents (relative to the estimated unreacted amine) of succinic anhydride.

  • Catalysis: Add 0.1 equivalents of 4-Dimethylaminopyridine (DMAP). Mechanistic Note: DMAP is crucial here to act as an acyl transfer catalyst, overcoming the severe steric hindrance of the ortho-substituted aniline.

  • Reaction: Stir the mixture at 40 °C for 2-4 hours.

  • Self-Validation Check 1: Monitor the organic phase by TLC (UV active). The starting amine will show a distinct spot. Upon complete conversion to the half-amide, this spot will disappear. Do not proceed until the amine is fully consumed.

  • Extraction: Cool to room temperature. Wash the organic layer twice with an equal volume of saturated aqueous NaHCO₃.

  • Self-Validation Check 2: Test the pH of the aqueous layer after the wash. It must remain basic (pH > 8). If the pH drops, the extraction of the acidic half-amide is incomplete; perform an additional NaHCO₃ wash.

  • Isolation: Wash the organic phase with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the purified product.

Protocol B: Solid-Phase Scavenging (Analytical/Library Scale)

This protocol uses polymer-supported isocyanate to covalently trap the amine[5].

Step-by-Step Methodology:

  • Preparation: Transfer the crude mixture to a sealed vial and dissolve in Tetrahydrofuran (THF) or 1,2-Dichloroethane (DCE).

  • Resin Addition: Add 4.0 to 5.0 equivalents of polymer-supported isocyanate resin (e.g., PS-NCO).

  • Thermal Agitation: Agitate the suspension gently at 50 °C for 12 to 16 hours. Mechanistic Note: Heating is an absolute requirement; room temperature scavenging will stall due to the steric shielding from the C1 ester and C3 chlorine.

  • Self-Validation Check: Take a 10 µL aliquot of the supernatant, dilute in methanol, and analyze via LC-MS. The mass peak for the unreacted amine (m/z ~200 [M+H]+) should be absent. If present, add an additional 1.0 eq of resin and continue heating.

  • Filtration: Filter the mixture through a fritted syringe or a Celite pad to remove the swelled resin.

  • Recovery: Wash the resin bed with 2 column volumes of the reaction solvent to ensure full product recovery, then evaporate the filtrate.

References
  • Methyl Anthranilate | C8H9NO2 | CID 8635 - PubChem Source: National Institutes of Health (nih.gov) URL:[Link]

  • Solid-Supported Scavengers - Supra Sciences Source: Supra Sciences (suprasciences.com) URL:[Link]

  • Scavenger Resins - Amerigo Scientific Source: Amerigo Scientific (amerigoscientific.com) URL:[Link]

  • Methyl anthranilate - Wikipedia Source: Wikipedia (wikipedia.org) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

FTIR spectrum analysis of Methyl 2-amino-3-chloro-6-methylbenzoate

High-Resolution FTIR Spectrum Analysis of Methyl 2-amino-3-chloro-6-methylbenzoate: A Comparative Guide for Drug Development As a Senior Application Scientist, evaluating the structural integrity of complex halogenated a...

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution FTIR Spectrum Analysis of Methyl 2-amino-3-chloro-6-methylbenzoate: A Comparative Guide for Drug Development

As a Senior Application Scientist, evaluating the structural integrity of complex halogenated anthranilates is a critical step in pharmaceutical and agrochemical development. Methyl 2-amino-3-chloro-6-methylbenzoate (CAS 298221-53-1)[1] is a highly specialized intermediate used in the synthesis of advanced herbicides, pesticides, and biologically active heterocyclic compounds[2].

Unlike basic analytical techniques, Fourier Transform Infrared (FTIR) spectroscopy provides a definitive, non-destructive "fingerprint" of the molecule's functional groups, conformational states, and intramolecular interactions[3]. This guide objectively compares the FTIR spectral performance of Methyl 2-amino-3-chloro-6-methylbenzoate against its structural analogs and provides a self-validating experimental protocol grounded in authoritative standards.

Molecular Architecture & Spectral Causality

To interpret the FTIR spectrum of Methyl 2-amino-3-chloro-6-methylbenzoate, we must move beyond merely listing peaks and understand the causality behind the vibrational modes. The molecule's unique spectral signature is dictated by the interplay of its four primary substituents on the benzene ring:

  • Intramolecular Hydrogen Bonding (The Conformational Anchor): The primary amine (-NH₂) at the 2-position acts as a hydrogen bond donor to the carbonyl oxygen of the adjacent ester group (-COOCH₃). This interaction weakens the C=O double bond character, causing a significant red-shift (lower wavenumber) in the carbonyl stretching frequency. While a standard aliphatic ester absorbs near 1735 cm⁻¹, the conjugated and H-bonded ester in anthranilates shifts down to approximately 1680–1690 cm⁻¹[4][5].

  • Steric Confinement via the 6-Methyl Group: The bulky methyl group at the 6-position forces the ester group to remain strictly coplanar with the aromatic ring to maintain the stabilizing NH···O=C hydrogen bond. This rigid conformation sharpens the N-H stretching bands (typically seen at ~3460 cm⁻¹ and ~3350 cm⁻¹)[5].

  • Inductive Effects of the 3-Chloro Group: The highly electronegative chlorine atom at the 3-position exerts an electron-withdrawing inductive effect (-I). This pulls electron density away from the ring, slightly altering the aromatic C=C stretching frequencies and introducing a distinct, heavy-atom C-Cl stretching vibration in the fingerprint region (~1050 cm⁻¹).

Substituent_Effects Core Methyl 2-amino-3-chloro-6-methylbenzoate (Aromatic Core) Amino 2-Amino Group (-NH₂) N-H Stretch: 3460/3350 cm⁻¹ Core->Amino Ester Ester Group (-COOCH₃) C=O Stretch: ~1685 cm⁻¹ Core->Ester Chloro 3-Chloro Group (-Cl) C-Cl Stretch: ~1050 cm⁻¹ Core->Chloro Methyl 6-Methyl Group (-CH₃) Aliphatic C-H: ~2950 cm⁻¹ Core->Methyl H_Bond Intramolecular H-Bonding (Red-shifts C=O, locks conformation) Amino->H_Bond Donor Ester->H_Bond Acceptor

Caption: Causality of functional group interactions dictating the FTIR spectral shifts in the target molecule.

Comparative Spectral Matrix

When sourcing intermediates, it is crucial to differentiate the target molecule from cheaper, less substituted analogs or unreacted precursors. The table below objectively compares the spectral markers of Methyl 2-amino-3-chloro-6-methylbenzoate against two common alternatives: Methyl anthranilate (lacking the chloro and methyl ring substituents)[4] and 2-Amino-3-chloro-6-methylbenzoic acid (the free carboxylic acid precursor)[6].

Functional Group / ModeMethyl 2-amino-3-chloro-6-methylbenzoate (Target)Methyl anthranilate (Baseline Analog)2-Amino-3-chloro-6-methylbenzoic acid (Precursor)Diagnostic Significance
N-H Stretch (Amine) ~3460, 3350 cm⁻¹ (Sharp, paired)~3455, 3344 cm⁻¹ (Sharp, paired)~3450, 3340 cm⁻¹ (Often broadened by acid OH)Confirms presence of primary amine.
O-H Stretch (Acid) Absent Absent Broad 3200–2500 cm⁻¹Critical for verifying complete esterification.
C=O Stretch (Carbonyl) ~1685 cm⁻¹ (Ester, H-bonded)~1686 cm⁻¹ (Ester, H-bonded)~1660 cm⁻¹ (Acid, strongly H-bonded)Differentiates ester product from acid precursor.
C-O Stretch (Ester) ~1245 cm⁻¹ (Strong)~1240 cm⁻¹ (Strong)Absent / ShiftedConfirms the methoxy group attachment.
C-Cl Stretch (Halogen) ~1050 cm⁻¹ (Distinct) Absent ~1050 cm⁻¹Validates successful halogenation at the 3-position.
Aliphatic C-H Stretch ~2950, 2850 cm⁻¹ (Ester + Ring CH₃)~2950 cm⁻¹ (Ester CH₃ only)~2920 cm⁻¹ (Ring CH₃ only)Confirms the presence of the 6-methyl group.

Performance Insight: If your synthesis or procurement yields a product showing a massive, broad absorption trough between 3200 and 2500 cm⁻¹, the esterification has failed or hydrolyzed, leaving you with the free acid alternative. Conversely, the absence of the ~1050 cm⁻¹ peak indicates a failure in the chlorination step, yielding a simple methyl-substituted anthranilate.

Self-Validating Experimental Protocol: ATR-FTIR Workflow

To ensure high-fidelity data collection, we utilize Attenuated Total Reflectance (ATR) FTIR spectroscopy. This technique relies on the total internal reflection of the infrared beam within a high-refractive-index crystal (e.g., Diamond or ZnSe), creating an evanescent wave that penetrates the sample[7].

The following protocol is designed as a self-validating system, aligned with the National Institute of Standards and Technology (NIST) guidelines for FTIR data assessment (ASTM WK75231)[8] and EPA methodologies[9].

Step-by-Step Methodology

Step 1: System Initialization & Background Validation

  • Action: Clean the ATR diamond crystal with spectroscopic-grade isopropanol and allow it to evaporate. Run a background scan (air) at 4 cm⁻¹ resolution for 64 scans.

  • Causality: The background scan captures the current atmospheric conditions (H₂O vapor and CO₂) inside the spectrometer. Subtracting this from the sample scan prevents atmospheric peaks from masking critical sample data[9].

  • Self-Validation Checkpoint: Inspect the background spectrum. The baseline must show >95% transmittance across the 4000–400 cm⁻¹ range. If sharp peaks exist (especially around 2900 cm⁻¹), the crystal is contaminated. Reclean and rescan.

Step 2: Sample Application & Pressure Optimization

  • Action: Place ~2–5 mg of solid Methyl 2-amino-3-chloro-6-methylbenzoate powder directly onto the center of the ATR crystal. Lower the pressure anvil until the clutch clicks.

  • Causality: The evanescent wave only penetrates ~0.5 to 2 micrometers into the sample. Intimate physical contact is required to generate a strong absorbance signal[7].

  • Self-Validation Checkpoint: Monitor the real-time spectral preview. The strongest peak (the C=O stretch at ~1685 cm⁻¹) should reach an absorbance of 0.4 to 0.7 (approx. 40-70% absorption). If it is below 0.1, apply more pressure or add more sample.

Step 3: Spectral Acquisition

  • Action: Acquire the sample spectrum using 64 co-added scans at a resolution of 4 cm⁻¹ over the 4000–400 cm⁻¹ range.

  • Causality: Co-adding 64 scans increases the signal-to-noise ratio (SNR) by a factor of 8 (since SNR scales with the square root of the number of scans), revealing subtle features like the C-Cl stretch without introducing excessive thermal drift.

Step 4: Data Processing & ATR Correction

  • Action: Apply an ATR correction algorithm and a baseline correction using the instrument's software.

  • Causality: Because the penetration depth of the evanescent wave is wavelength-dependent (it penetrates deeper at lower wavenumbers), raw ATR spectra show artificially intensified peaks in the fingerprint region. ATR correction normalizes the spectrum to resemble a standard transmission spectrum.

  • Self-Validation Checkpoint: Verify that the baseline in non-absorbing regions (e.g., 2200–2000 cm⁻¹) is perfectly flat and rests at 0% absorbance.

Protocol_Workflow Prep Step 1: Crystal Cleaning & Background Scan Val1 Validation: >95% Transmittance? (No Contamination) Prep->Val1 Sample Step 2: Sample Application & Anvil Pressure Val1->Sample Pass Val2 Validation: Max Absorbance between 0.4 - 0.7? Sample->Val2 Acq Step 3: Data Acquisition (64 Scans, 4 cm⁻¹ res) Val2->Acq Pass Process Step 4: ATR & Baseline Correction Acq->Process

Caption: Self-validating ATR-FTIR experimental workflow ensuring high-fidelity spectral acquisition.

References

  • ASTM International / National Institute of Standards and Technology (NIST). "ASTM WK75231 Guide for Assessment of Fourier Transform Infrared (FTIR) Spectroscopy Data During the Qualitative Analysis of Seized Drugs." NIST Publications. Available at:[Link]

  • National Institute of Standards and Technology (NIST). "Fourier Transform Infrared Spectroscopy." NIST Material Measurement Laboratory. Available at:[Link]

  • Environmental Protection Agency (EPA). "Method 320 - Measurement of Vapor Phase Organic and Inorganic Emissions by Extractive Fourier Transform Infrared (FTIR) Spectroscopy." EPA.gov. Available at:[Link]

  • National Institutes of Health (NIH) / PMC. "Anticancer, Antimicrobial, and Antioxidant Activities of Organodiselenide-Tethered Methyl Anthranilates." PubMed Central. Available at:[Link]

  • Blodgett, K. N., et al. "Vibronic Spectroscopy of Methyl Anthranilate and its Water Complex: Hydrogen Atom Dislocation in the Excited State." Physical Chemistry Chemical Physics, Royal Society of Chemistry. Available at:[Link]

  • Google Patents. "Substituted aniline compounds (CZ20013472A3) - Applications in Herbicides." Google Patents.

Sources

Comparative

A Comparative Guide to the UV-Vis Absorption Maxima of Methyl 2-amino-3-chloro-6-methylbenzoate

This guide provides an in-depth analysis of the ultraviolet-visible (UV-Vis) absorption characteristics of Methyl 2-amino-3-chloro-6-methylbenzoate. In the absence of direct, published experimental data for this specific...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the ultraviolet-visible (UV-Vis) absorption characteristics of Methyl 2-amino-3-chloro-6-methylbenzoate. In the absence of direct, published experimental data for this specific compound, this document establishes a robust predictive framework grounded in fundamental principles of electronic spectroscopy. We will detail a comprehensive methodology for experimental validation and present a comparative analysis against structurally related molecules to elucidate the influence of various substituents on the absorption maxima (λmax).

Theoretical Framework: Predicting the Absorption Maxima

The UV-Vis spectrum of an aromatic compound is governed by π → π* and n → π* electronic transitions within the benzene chromophore.[1] The position and intensity of absorption bands are highly sensitive to the nature of substituents attached to the aromatic ring.[2] Substituents can be broadly classified as electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), which modify the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[3][4]

For Methyl 2-amino-3-chloro-6-methylbenzoate, we must consider the cumulative effect of four distinct substituents on the benzene ring:

  • Amino (-NH₂): A potent electron-donating group (auxochrome) due to the lone pair on the nitrogen atom, which can delocalize into the π-system of the ring (n-π conjugation). This effect significantly raises the energy of the HOMO, reduces the HOMO-LUMO gap, and leads to a strong bathochromic shift (shift to longer wavelength).[2]

  • Methoxycarbonyl (-COOCH₃): An electron-withdrawing group that acts as a chromophore. It extends the conjugation of the π-system, which typically results in a bathochromic shift.[2]

  • Chloro (-Cl): This substituent exhibits a dual nature. It is electron-withdrawing by induction but can donate its lone pair electrons via resonance. Generally, its inductive effect is more dominant, but its presence still influences the overall electronic structure.[5][6]

  • Methyl (-CH₃): A weak electron-donating group that causes a small bathochromic shift through hyperconjugation.[2]

Prediction: Our baseline for prediction is Methyl 2-aminobenzoate (also known as Methyl anthranilate), which incorporates the two most influential groups: the powerful -NH₂ donor and the -COOCH₃ acceptor. Methyl anthranilate exhibits absorption maxima around 220 nm, 248 nm, and a prominent, longer-wavelength band at approximately 336 nm.[7][8] The addition of a chloro group and a methyl group is expected to further modulate this spectrum. The chloro group's electron-withdrawing nature may cause a slight hypsochromic (to shorter wavelength) or bathochromic shift depending on its interplay with the other groups. The methyl group will likely contribute a minor bathochromic shift.

Given these competing effects, we predict that the primary long-wavelength absorption maximum (λmax) for Methyl 2-amino-3-chloro-6-methylbenzoate will be in the range of 330-350 nm . Experimental verification is essential to confirm this prediction.

Experimental Protocol for Determination of UV-Vis Absorption Maxima

This section details a self-validating protocol for the precise determination of the UV-Vis absorption spectrum of the target compound. The principles of UV-Vis spectroscopy are based on the Beer-Lambert law, which correlates absorbance with concentration.[9]

Workflow for UV-Vis Spectral Acquisition:

Caption: Experimental workflow for UV-Vis analysis.

Step-by-Step Methodology:

  • Solvent Selection: Choose a UV-grade solvent that dissolves the compound and is transparent in the wavelength range of interest (e.g., ethanol, methanol, or cyclohexane).[10] The solvent choice is critical as polarity can influence the absorption maxima.[9]

  • Solution Preparation:

    • Prepare a stock solution of Methyl 2-amino-3-chloro-6-methylbenzoate with a known concentration (e.g., 1 mg/mL) in the chosen solvent.[9]

    • From the stock solution, prepare a series of dilutions to obtain working solutions of varying concentrations (e.g., 2, 4, 6, 8, 10 µg/mL). This series is crucial for validating the Beer-Lambert law.[10]

  • Instrument Setup:

    • Use a calibrated double-beam UV-Vis spectrophotometer.[11]

    • Set the scanning range, typically from 190 nm to 800 nm.[11]

  • Data Acquisition:

    • Fill a quartz cuvette with the pure solvent to serve as a blank. Run a baseline correction to zero the instrument.[12]

    • Measure the absorbance of each prepared working solution, starting from the least concentrated. Ensure the cuvette is rinsed with the next solution to be measured.

    • Record the full spectrum for each concentration. The wavelength of maximum absorbance is the λmax.

  • Validation:

    • Plot a graph of absorbance at the identified λmax versus concentration for the series of dilutions.

    • The resulting plot should be a straight line passing through the origin, confirming adherence to the Beer-Lambert law. A coefficient of determination (R²) value of >0.999 indicates excellent linearity and validates the method's accuracy.[10]

Comparative Analysis with Alternative Compounds

To understand the spectral contributions of the substituents, we compare our predicted λmax for Methyl 2-amino-3-chloro-6-methylbenzoate with the experimentally determined values of structurally similar molecules.

CompoundStructureKey SubstituentsExperimental λmax (nm)Reference
Benzoic AcidC₆H₅COOH-COOH~230, 274[13]
Methyl AnthranilateC₆H₄(NH₂)(COOCH₃)-NH₂, -COOCH₃ (ortho)~336[7]
3-ChloroanilineC₆H₄(Cl)(NH₂)-Cl, -NH₂ (meta)~308[5]
Methyl p-toluateC₆H₄(CH₃)(COOCH₃)-CH₃, -COOCH₃ (para)~261, 273[14]
Predicted: Methyl 2-amino-3-chloro-6-methylbenzoate C₆H₂(NH₂)(Cl)(CH₃)(COOCH₃)-NH₂, -Cl, -CH₃, -COOCH₃~330-350 N/A

Discussion of Substituent Effects:

The comparison table clearly illustrates the powerful influence of the amino group.

  • Benzoic acid , with only an electron-withdrawing carboxyl group, has its primary absorption bands at much shorter wavelengths (~230 nm and 274 nm).[13]

  • Methyl anthranilate shows a dramatic bathochromic shift to ~336 nm due to the strong electron-donating -NH₂ group positioned ortho to the -COOCH₃ group, which facilitates intramolecular hydrogen bonding and extends conjugation.[7][8][15]

  • 3-Chloroaniline has a λmax at 308 nm.[5] The presence of the electron-donating amino group is the primary driver for this absorption, shifted from benzene's ~256 nm.

  • Methyl p-toluate , with a weak donating group (-CH₃) and a withdrawing group (-COOCH₃), shows only a modest shift relative to benzene.[14]

The structure of Methyl 2-amino-3-chloro-6-methylbenzoate is most analogous to Methyl anthranilate. The addition of the chloro and methyl groups will fine-tune the electronic transitions, but the dominant spectral features will be dictated by the amino and methoxycarbonyl groups.

Caption: Influence of substituents on the UV-Vis spectrum.

Conclusion

References

  • Sayyah, S. M., et al. (n.d.). UV-visible spectra of: (A) 3-chloraniline monomer; (B) prepared poly(3-chloroaniline). ResearchGate. Available at: [Link]

  • UV/Visible absorption spectrum of methyl anthranilate (MA, black solid.... (n.d.). ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Chloroaniline. PubChem. Available at: [Link]

  • Lanzafame, G. M., et al. (n.d.). Absorption spectra (molar absorption coefficients) of methyl 2-aminobenzoate (MA) (right Y-axis) and H2O2 (left Y-axis). ResearchGate. Available at: [Link]

  • St. Paul's Cathedral Mission College. (n.d.). ULTRAVIOLET SPECTROSCOPY. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl p-toluenesulfonate. PubChem. Available at: [Link]

  • Kamath, B. V., et al. (n.d.). Ultraviolet absorption spectra: Some substituted benzoic acids. Scilit. Available at: [Link]

  • Forbes, W. F. (1955). LIGHT ABSORPTION STUDIES: PART II. ULTRAVIOLET ABSORPTION SPECTRA OF SUBSTITUTED BENZOIC ACIDS AND PHENYL BENZOATES. Canadian Journal of Chemistry. Available at: [Link]

  • Khoomsab, R., & Rodkate, N. (n.d.). Establishment of Methyl Anthranilate Quantification by UV-Spectroscopy and Identification Using FTIR. ThaiJO. Available at: [Link]

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  • Application of UV-Visible Spectroscopy in the Quantitative Determination and Characterization of Organic Compounds. (2024). ResearchGate. Available at: [Link]

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  • Substituent and solvent effects on the UV/Vis absorption spectra of 5-(4-substituted arylazo)-6-hydroxy-4-methyl-3-cyano-2-pyridones. (n.d.). ResearchGate. Available at: [Link]

  • Effects of substituents on the electronic absorption spectra of 3-N-(4-substituted phenyl). (n.d.). TechnoRep. Available at: [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of Methyl 2-amino-3-chloro-6-methylbenzoate

Disclaimer: No specific Safety Data Sheet (SDS) for Methyl 2-amino-3-chloro-6-methylbenzoate is readily available in public databases. This guide is based on a comprehensive analysis of safety and handling information fo...

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: No specific Safety Data Sheet (SDS) for Methyl 2-amino-3-chloro-6-methylbenzoate is readily available in public databases. This guide is based on a comprehensive analysis of safety and handling information for structurally similar compounds, including Methyl 2-amino-3-methylbenzoate and 2-Amino-5-chloro-3-methylbenzoic acid. The toxicological and physical properties of Methyl 2-amino-3-chloro-6-methylbenzoate are anticipated to be similar to these compounds due to structural analogy. This guide is intended for use by trained professionals in a laboratory setting.

Hazard Identification and Classification

Based on the hazard profiles of analogous compounds, Methyl 2-amino-3-chloro-6-methylbenzoate is presumed to be a hazardous substance. The primary hazards are expected to be skin and eye irritation, and the potential for allergic skin reactions.[1][2]

Anticipated GHS Classification:

Hazard ClassCategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[2][3]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation.[2][3]
Skin SensitizationCategory 1H317: May cause an allergic skin reaction.[1]
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed.[4][5]

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling Methyl 2-amino-3-chloro-6-methylbenzoate to ensure the appropriate level of PPE is utilized.[6]

Protection TypeRecommended PPERationale
Eye and Face Protection Chemical splash goggles. A face shield should be worn in conjunction with goggles when handling larger quantities or if there is a significant splash risk.[7]To protect against eye irritation from dust particles or splashes.[3][8]
Hand Protection Chemically resistant gloves (e.g., Nitrile). It is recommended to double-glove for added protection.[9]To prevent skin contact, which may cause irritation or an allergic reaction.[1][3] Always inspect gloves before use and dispose of contaminated gloves properly.[10]
Body Protection A fully buttoned laboratory coat. For procedures with a higher risk of exposure, consider a disposable chemical-resistant suit.[9]To protect the skin from accidental contact.[11]
Footwear Closed-toe shoes are mandatory.To protect the feet from spills.
Respiratory Protection Generally not required when handled within a certified chemical fume hood.[8] If a fume hood is not available or if dust is generated, a NIOSH-approved respirator with a particle filter is recommended.To prevent inhalation of dust particles.

Operational Plan: Step-by-Step Handling Protocol

All handling of Methyl 2-amino-3-chloro-6-methylbenzoate must be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[9][11]

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Verify fume hood function prep2 Cover work surface with absorbent paper prep1->prep2 prep3 Assemble all necessary equipment prep2->prep3 prep4 Don all required PPE prep3->prep4 handling1 Weigh compound in fume hood prep4->handling1 handling2 Transfer compound carefully handling1->handling2 handling3 Handle all solutions with care handling2->handling3 post1 Clean non-disposable equipment handling3->post1 post2 Wipe down fume hood surface post1->post2 post3 Dispose of all contaminated waste post2->post3 post4 Carefully remove PPE post3->post4 post5 Wash hands thoroughly post4->post5

Caption: Workflow for the safe handling of Methyl 2-amino-3-chloro-6-methylbenzoate.

Detailed Steps:
  • Preparation:

    • Ensure the chemical fume hood is functioning correctly.[11]

    • Cover the work surface with absorbent, disposable bench paper.[9]

    • Assemble all necessary equipment and reagents before starting the experiment.[9]

    • Don all required PPE as outlined in the table above.

  • Handling the Compound:

    • When weighing the solid, do so within the fume hood to contain any dust.[9] Use a dedicated spatula and weighing vessel.

    • Handle all solutions containing the compound with the same level of precaution as the solid.

  • Post-Handling:

    • Clean all non-disposable equipment thoroughly with an appropriate solvent in the fume hood.[6]

    • Wipe down the work surface of the fume hood.[9]

    • Dispose of all contaminated waste as described in the disposal plan below.[9]

    • Carefully remove PPE, avoiding cross-contamination.[9]

    • Wash hands thoroughly with soap and water.[3][8]

Disposal Plan

Proper disposal of Methyl 2-amino-3-chloro-6-methylbenzoate and any associated contaminated materials is critical to prevent environmental contamination and accidental exposure. All waste should be treated as hazardous.[6]

  • Solid Waste:

    • Collect any unreacted solid, contaminated bench paper, and other solid materials in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste:

    • Collect all solutions containing the compound in a dedicated, labeled, and sealed hazardous waste container. Do not pour down the drain.[1][8]

  • Contaminated PPE:

    • Dispose of contaminated gloves and other disposable PPE in the designated solid hazardous waste container.

All waste must be disposed of in accordance with local, regional, and national regulations.[3][8]

Emergency Procedures

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[1][3]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, get medical advice/attention.[1][3]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3][8]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10]

References

  • Thermo Fisher Scientific. (2025).
  • AK Scientific, Inc. Safety Data Sheet: 2-Amino-5-chloro-3-methylbenzoic acid.
  • TCI Chemicals. (2024). Safety Data Sheet: 2-Amino-5-chloro-3-methylbenzoic Acid.
  • MilliporeSigma. (2025).
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  • Princeton University Environmental Health and Safety.
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  • The Perfumers Apprentice. (2024).
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  • BenchChem. (2025). Safety Operating Guide: 3-chloro-9H-pyrido[2,3-b]indole.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-amino-3-chloro-6-methylbenzoate
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Methyl 2-amino-3-chloro-6-methylbenzoate
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